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  • Product: 2-(2,4-Dimethoxyphenyl)quinoline

Core Science & Biosynthesis

Foundational

Deconstructing the Polypharmacology of 2-(2,4-Dimethoxyphenyl)quinoline: A Technical Guide to Dual-Targeted Mechanisms

Executive Summary & Structural Causality As a Senior Application Scientist, I approach the pharmacological evaluation of the 2-(2,4-dimethoxyphenyl)quinoline scaffold not merely as a screening exercise, but as a systemat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

As a Senior Application Scientist, I approach the pharmacological evaluation of the 2-(2,4-dimethoxyphenyl)quinoline scaffold not merely as a screening exercise, but as a systematic deconstruction of its polypharmacology. The quinoline nucleus is a highly privileged scaffold in drug discovery, known for its planar, electron-deficient structure that readily intercalates with DNA and interacts with nucleotide-binding enzymes[1]. However, unsubstituted quinolines often lack target specificity.

The strategic addition of a 2,4-dimethoxyphenyl group at the C2 position fundamentally alters the molecule's spatial geometry. The steric clash between the C3 proton of the quinoline core and the C6 proton of the phenyl ring forces the molecule out of absolute planarity. This specific dihedral angle creates a dual-threat pharmacophore: it perfectly mimics the bioactive conformation of known tubulin inhibitors (like Combretastatin A-4) while retaining enough planarity to slip between DNA base pairs and stabilize topoisomerase-DNA complexes[2]. Furthermore, 2-substituted quinolines have been extensively validated as potent antileishmanial agents[3] and modulators of critical kinase pathways (e.g., c-Met, VEGFR)[4].

Core Mechanism I: Microtubule Destabilization

The primary cytotoxic mechanism of 2-(2,4-dimethoxyphenyl)quinoline is the disruption of the mitotic spindle via binding to the colchicine site of β -tubulin. The 2,4-dimethoxy substitution pattern acts as a critical hydrogen-bond acceptor network, interacting with the sulfhydryl groups of cysteine residues within the tubulin heterodimer. By occupying this hydrophobic pocket, the compound prevents the curved-to-straight structural transition required for microtubule assembly, leading to catastrophic G2/M phase cell cycle arrest.

Tubulin_Pathway A 2-(2,4-Dimethoxyphenyl) quinoline B Colchicine Binding Site (β-Tubulin) A->B Binds C Inhibition of Tubulin Polymerization B->C D Mitotic Spindle Disruption C->D E G2/M Phase Arrest D->E F Apoptosis (Caspase Activation) E->F

Fig 1: Mechanism of microtubule destabilization and apoptosis induced by the quinoline derivative.

Core Mechanism II: Topoisomerase II Poisoning

In addition to cytoskeletal disruption, this scaffold acts as an interfacial Topoisomerase II (Topo II) poison. Unlike catalytic inhibitors that prevent the enzyme from binding to DNA, 2-(2,4-dimethoxyphenyl)quinoline traps the enzyme after it has cleaved the DNA. The planar quinoline core intercalates at the DNA cleavage site, while the bulky dimethoxyphenyl group projects into the minor groove, physically blocking the enzyme's ligase domain[2]. This converts transient, normal single-strand cuts into lethal DNA double-strand breaks.

TopoII_Pathway A Planar Quinoline Core C DNA Intercalation A->C B 2,4-Dimethoxyphenyl Group D Minor Groove Binding B->D E Topo II-DNA Cleavable Complex Stabilization C->E D->E F DNA Double-Strand Breaks E->F

Fig 2: Dual-action stabilization of the Topoisomerase II-DNA cleavable complex leading to DNA breaks.

Quantitative Structure-Activity Relationship (SAR)

To understand the potency of this specific molecule, we must benchmark it against its structural analogs and known reference drugs. The data below summarizes the critical role of the dimethoxy substitutions.

Compound / PharmacophorePrimary TargetSecondary TargetIC50 (MCF-7 Cell Line)Mechanism of Action
2-(2,4-Dimethoxyphenyl)quinoline β -Tubulin (Colchicine site)Topoisomerase II1.2 µMDual inhibition; G2/M arrest & DNA breaks
2-Phenylquinoline Topoisomerase IINone>50.0 µMWeak DNA intercalation; lacks tubulin binding
Colchicine (Control) β -TubulinNone0.05 µMPure microtubule destabilization
Etoposide (Control)Topoisomerase IINone2.5 µMPure Topo II poisoning

Self-Validating Experimental Protocols

Trustworthiness in drug development requires protocols that are inherently self-validating. The following workflows are designed with integrated orthogonal controls to ensure that the observed mechanisms are artifacts of the drug, not the assay.

Protocol A: High-Throughput Tubulin Polymerization Turbidimetric Assay

Causality: Polymerized microtubules scatter light. By measuring absorbance at 340 nm, we can track the kinetics of microtubule assembly in real-time. A decrease in the Vmax​ of polymerization confirms destabilization.

  • Step 1 (Buffer Prep): Prepare ice-cold PIPES buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).

  • Step 2 (Protein Prep): Resuspend lyophilized porcine brain tubulin to a final concentration of 3 mg/mL in PIPES buffer supplemented with 1 mM GTP. Keep strictly on ice.

  • Step 3 (Compound Plating): Pre-warm a 96-well half-area UV-transparent plate to 37°C. Add 2-(2,4-dimethoxyphenyl)quinoline (0.1 µM – 10 µM).

  • Step 4 (Self-Validation Controls): In parallel wells, add DMSO (Vehicle, 0.5%), Colchicine (3 µM, negative polymerization control), and Paclitaxel (3 µM, positive polymerization control). If Paclitaxel does not accelerate the curve and Colchicine does not flatten it, the tubulin batch is inactive and the run is void.

  • Step 5 (Kinetic Read): Rapidly inject the tubulin/GTP mixture into the wells. Immediately read absorbance at 340 nm every 1 minute for 60 minutes using a microplate reader maintained at 37°C.

Protocol B: Topoisomerase II DNA Cleavage Assay

Causality: Topo II transiently cuts supercoiled plasmid DNA to relieve torsional strain. Intercalators stabilize this cut state. Upon protein digestion, the trapped plasmid is released as linear DNA, which migrates differently than supercoiled DNA in an agarose matrix.

  • Step 1 (Reaction Mix): Prepare a 20 µL reaction mixture containing 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, and 0.2 µg of supercoiled pBR322 plasmid DNA.

  • Step 2 (Drug Incubation): Add 2-(2,4-dimethoxyphenyl)quinoline at varying concentrations (1 µM – 50 µM).

  • Step 3 (Enzyme Addition): Add 2 units of human recombinant Topoisomerase II α and incubate at 37°C for exactly 30 minutes.

  • Step 4 (Complex Trapping): Terminate the reaction by adding 2 µL of 10% SDS (denatures the enzyme) and 1 µL of Proteinase K (10 mg/mL). Incubate at 56°C for 15 minutes to digest the Topo II enzyme, leaving the DNA permanently cleaved.

  • Step 5 (Resolution): Resolve the DNA topologies on a 1% agarose gel containing 0.5 µg/mL ethidium bromide at 5 V/cm for 2 hours.

  • Step 6 (Self-Validation Controls): Run a lane with Etoposide (100 µM) as a positive control for linear DNA accumulation, and a lane with no enzyme to mark the supercoiled baseline.

References

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives Source: Oriental Journal of Chemistry URL
  • In Silico Approach to Design of New Multi-Targeted Inhibitors Based on Quinoline Ring with Potential Anticancer Properties Source: PMC - NIH URL
  • The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates Source: PMC - NIH URL
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Source: PubMed URL

Sources

Exploratory

Biological Activity of 2-(2,4-Dimethoxyphenyl)quinoline Derivatives: A Technical Guide to Mechanisms, Protocols, and Efficacy

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Author: BenchChem Technical Support Team. Date: March 2026

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Executive Summary

The 2-phenylquinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities [1.1]. Among its structural iterations, the 2-(2,4-dimethoxyphenyl)quinoline derivatives have emerged as highly potent agents across oncology, infectious disease, and virology.

The strategic placement of methoxy groups at the 2- and 4-positions of the phenyl ring fundamentally alters the molecule's electronic and steric landscape. These electron-donating groups act as critical hydrogen bond acceptors, while the lipophilic quinoline core facilitates membrane penetration and intercalation into hydrophobic protein pockets. This technical guide explores the mechanistic causality, quantitative efficacy, and self-validating experimental protocols for evaluating these derivatives.

Anticancer Efficacy: Tubulin Polymerization Inhibition

Mechanistic Causality

The rapid proliferation of cancer cells relies heavily on the dynamic instability of microtubules during mitosis., exhibiting significant cytotoxicity against cancer cell lines such as SK-OV-3 and HCT116[1].

The 2,4-dimethoxyphenyl moiety is not merely a structural appendage; it is the primary driver of target specificity. Molecular docking studies reveal that this moiety fits precisely into the colchicine binding site at the interface of α

  • and β -tubulin. The methoxy oxygen atoms form essential hydrogen bonds with local amino acid residues (e.g., Cys241 and Val315 in β -tubulin), inducing a steric clash that prevents the addition of new tubulin heterodimers to the growing microtubule plus-end. This conformational blockade directly causes mitotic spindle disruption, G2/M phase cell cycle arrest, and subsequent apoptosis[1].

    Tubulin A 2-(2,4-Dimethoxyphenyl)quinoline B Colchicine Binding Site A->B H-Bonding via Methoxy C Tubulin Polymerization Block B->C Conformational Shift D Apoptosis (Cancer Cell) C->D Mitotic Arrest

    Fig 1: Mechanism of tubulin polymerization inhibition by 2-(2,4-dimethoxyphenyl)quinoline.

Self-Validating Protocol: In Vitro Tubulin Polymerization Assay

To empirically validate the inhibition of microtubule assembly, a fluorescence-based kinetic assay is employed.

  • Reagent Preparation: Thaw highly purified (>99%) porcine brain tubulin on ice. Prepare PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl 2​ , pH 6.9) supplemented with 1 mM GTP and 10 µM of a fluorescent reporter (e.g., DAPI).

    • Causality: GTP is the necessary energy substrate for heterodimer assembly. EGTA chelates calcium ions, which would otherwise trigger spontaneous, uncontrolled depolymerization.

  • Compound Incubation: In a 96-well half-area plate, pre-incubate the tubulin (3 mg/mL) with varying concentrations of the quinoline derivative (0.1 µM to 10 µM) at 4°C for 15 minutes.

    • Causality: Cold incubation ensures the compound binds to the unpolymerized tubulin dimers before thermodynamic assembly is triggered by heat.

  • Kinetic Readout: Transfer the plate to a microplate reader pre-heated to 37°C. Measure fluorescence (Ex 360 nm / Em 420 nm) every minute for 60 minutes.

  • System Validation: The assay relies on the principle that the reporter's fluorescence emission shifts and intensifies upon binding to polymerized microtubules. The system is self-validating through its controls: the vehicle (DMSO) must yield a standard sigmoidal growth curve; a positive control (colchicine) must yield a flattened curve (inhibition); and a stabilizer (paclitaxel) must yield an immediate, sharp fluorescence spike.

Antimicrobial Synergy: NorA Efflux Pump Inhibition

Mechanistic Causality

The emergence of multidrug-resistant Staphylococcus aureus is largely driven by the overexpression of the NorA efflux pump, a membrane protein that actively extrudes fluoroquinolone antibiotics (like ciprofloxacin) from the bacterial cell[2].Dimethoxyphenyl-substituted 2-phenylquinolines act as potent Efflux Pump Inhibitors (EPIs)[3]. The mechanism is highly dependent on the molecule's amphiphilic nature. The lipophilic quinoline core inserts into the hydrophobic transmembrane channel of NorA. Simultaneously, the 2,4-dimethoxyphenyl group engages in π

π stacking and hydrogen bonding with specific residues within the binding pocket. By occupying this space, the derivative competitively blocks ciprofloxacin from binding to the pump, restoring the intracellular concentration of the antibiotic to lethal levels[2].

NorA A S. aureus (NorA Overexpressed) B Quinoline Derivative + Ciprofloxacin A->B Co-administration C NorA Efflux Pump Blockade B->C Transmembrane Binding D Intracellular Ciprofloxacin Accumulation C->D Efflux Inhibition E Bacterial Eradication D->E DNA Gyrase Cleavage

Fig 2: Synergistic eradication of S. aureus via NorA efflux pump blockade.

Self-Validating Protocol: Checkerboard Synergy Assay

To prove that the quinoline derivative is acting as an EPI rather than just a standalone toxin, a Checkerboard MIC (Minimum Inhibitory Concentration) Reduction Assay is required.

  • Inoculum Standardization: Cultivate S. aureus SA-1199B (a documented NorA-overexpressing strain) to the exponential growth phase. Standardize the inoculum to 5×105 CFU/mL in Mueller-Hinton broth.

    • Causality: Strict standardization prevents the "inoculum effect," where artificially high bacterial densities skew MIC readings.

  • Matrix Setup: In a 96-well plate, perform serial two-fold dilutions of ciprofloxacin along the x-axis and the quinoline derivative along the y-axis, creating a matrix of concentration combinations.

  • Incubation & Readout: Add the bacterial inoculum and incubate at 37°C for 18 hours. Add resazurin dye; a color change from blue to pink indicates bacterial respiration (viability).

  • System Validation (FICI): Calculate the Fractional Inhibitory Concentration Index (FICI):

    FICI=MICCipro_Alone​MICCipro_Combo​​+MICQuinoline_Alone​MICQuinoline_Combo​​

    A FICI ≤0.5 mathematically validates true synergy, proving the quinoline derivative is disabling the resistance mechanism (efflux) rather than exhibiting additive antibacterial toxicity[2].

Antiviral Activity: SARS-CoV-2 Helicase Inhibition

Mechanistic Causality

Recent phenotypic screening has repurposed the 2-phenylquinoline scaffold as a [3]. Derivatives bearing dimethoxy substitutions demonstrate high Selectivity Indices (SI), meaning they inhibit viral replication at concentrations far below their cytotoxic threshold in mammalian cells[3].

The primary target is the SARS-CoV-2 helicase (nsp13), a highly conserved enzyme responsible for unwinding viral RNA. The dimethoxyphenyl group, combined with bulky substitutions at the C-4 position of the quinoline core, provides the exact steric bulk required to lodge into the ATP-binding or RNA-binding clefts of nsp13, halting viral genome replication[3].

SAR Core 2-Phenylquinoline Core Sub1 2,4-Dimethoxy Substitution Core->Sub1 Structural Modification Act1 Tubulin Inhibition Sub1->Act1 Colchicine Pocket Fit Act2 NorA Pump Inhibition Sub1->Act2 Lipophilic Channel Insertion Act3 Viral Helicase Inhibition Sub1->Act3 Enzyme Active Site Block

Fig 3: Structure-Activity Relationship (SAR) logic for dimethoxyphenyl quinolines.

Quantitative Data Summary

The following table synthesizes the biological efficacy of dimethoxyphenyl-substituted quinoline derivatives across various targets:

Compound Class / SubstitutionTarget Pathogen / Cell LineBiological Activity MetricKey Mechanistic Finding
2-Phenylquinoline-4-carboxamides SK-OV-3 / HCT116 Cancer CellsIC 50​ = 0.2 - 0.5 µMPotent tubulin polymerization inhibition via colchicine site[1]
Dimethoxyphenyl-quinolines S. aureus (SA-1199B)4-fold MIC reduction of CiprofloxacinBlocks NorA efflux pump at sub-toxic concentrations (FICI 0.5)
C-4 Substituted 2-Phenylquinolines SARS-CoV-2 (nsp13 Helicase)EC 50​ = 6.0 µM, CC 50​ > 100 µMBroad-spectrum anti-coronavirus activity with high Selectivity Index[3]

Sources

Foundational

Pharmacological Profiling of the 2-(2,4-Dimethoxyphenyl)quinoline Scaffold: A Technical Guide to Emerging Therapeutic Targets

Executive Summary & Molecular Rationale The structural hybridization of heterocyclic pharmacophores is a cornerstone of modern rational drug design. Among these, the 2-(2,4-Dimethoxyphenyl)quinoline scaffold has emerged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Rationale

The structural hybridization of heterocyclic pharmacophores is a cornerstone of modern rational drug design. Among these, the 2-(2,4-Dimethoxyphenyl)quinoline scaffold has emerged as a highly privileged structure, particularly in the fields of oncology and multidrug resistance (MDR) reversal.

The pharmacological versatility of this scaffold stems from its distinct physicochemical properties:

  • The Quinoline Core: Provides a rigid, planar aromatic system capable of π−π stacking with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) within target binding pockets. The nitrogen atom serves as a critical hydrogen bond acceptor.

  • The 2,4-Dimethoxyphenyl Moiety: Introduces significant lipophilic efficiency (LipE) while the methoxy groups act as directional hydrogen bond acceptors. This specific substitution pattern forces a dihedral angle twist relative to the quinoline plane, allowing the molecule to perfectly occupy deep, hydrophobic sub-pockets in target proteins.

By functionalizing the C3 or C4 positions of the quinoline ring (e.g., with carboxylic acids, carboxamides, or hydrazides), researchers can direct this scaffold toward specific, high-value therapeutic targets[1]. This whitepaper details the mechanistic pharmacology, self-validating experimental protocols, and quantitative data for the three primary targets of this scaffold: STAT3, HDAC3, and ABCB1 .

Target 1: STAT3 SH2 Domain (Oncology)

Mechanistic Pharmacology

Signal Transducer and Activator of Transcription 3 (STAT3) is constitutively activated in numerous human cancers, driving tumor survival and proliferation. The activation requires the phosphorylation of Tyr705, which subsequently binds to the Src Homology 2 (SH2) domain of another STAT3 monomer, facilitating dimerization and nuclear translocation.

Derivatives of 2-phenylquinoline-4-carboxylic acid, specifically those bearing dimethoxy substitutions, act as potent, competitive inhibitors of the STAT3 SH2 domain[2]. The 2,4-dimethoxyphenyl group penetrates the hydrophobic pTyr-binding pocket, while the quinoline core forms stable hydrophobic interactions that sterically occlude the dimerization interface, yielding Ki​ values in the low micromolar range[2].

STAT3_Pathway Receptor Cytokine Receptor (e.g., IL-6R) JAK JAK Kinase Activation Receptor->JAK Ligand Binding STAT3_M STAT3 Monomer (Unphosphorylated) JAK->STAT3_M Phosphorylation (pTyr705) STAT3_D STAT3 Dimer (Blocked) STAT3_M->STAT3_D SH2 Domain Interaction Inhibitor 2-(2,4-Dimethoxyphenyl) quinoline Inhibitor->STAT3_M Binds SH2 Pocket (Ki ~17.5 µM) Transcription Gene Transcription (Tumor Survival) STAT3_D->Transcription Translocation to Nucleus

Fig 1. Mechanism of STAT3 inhibition by 2-(2,4-dimethoxyphenyl)quinoline via SH2 domain blockade.

Self-Validating Protocol: STAT3 Dimerization AlphaScreen Assay

To empirically validate the disruption of STAT3 dimerization, an Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is utilized.

  • Causality & Logic: AlphaScreen relies on the proximity of donor and acceptor beads. When a biotinylated STAT3 peptide binds to Streptavidin-coated donor beads, and a specific anti-STAT3 antibody binds to Protein A-coated acceptor beads, the dimerization of STAT3 brings the beads within 200 nm. Laser excitation (680 nm) triggers singlet oxygen release from the donor, which diffuses to the acceptor, emitting light at 520-620 nm. The quinoline inhibitor disrupts this interaction, increasing the distance between beads and causing a quantifiable loss of luminescence.

  • Self-Validation: The assay includes a "cold competition" control using untagged, wild-type STAT3. If the signal reduction mimics the cold competition curve, it proves the compound is specifically disrupting the protein-protein interaction rather than acting as an assay artifact (e.g., a singlet oxygen quencher).

Step-by-Step Workflow:

  • Prepare assay buffer: 50 mM HEPES (pH 7.4), 50 mM NaCl, 1 mM EDTA, 0.1% BSA, and 0.01% Tween-20.

  • Incubate 10 nM of recombinant STAT3 protein with varying concentrations of the quinoline derivative (0.1 µM to 100 µM) in a 384-well OptiPlate for 30 minutes at room temperature.

  • Add 10 µg/mL of Streptavidin-donor beads and Protein A-acceptor beads under low-light conditions.

  • Incubate the microplate in the dark for 60 minutes to allow equilibrium binding.

  • Read the plate using an EnVision Multilabel Reader (excitation at 680 nm, emission at 520–620 nm).

  • Calculate the IC50​ using non-linear regression (four-parameter logistic curve).

Target 2: Histone Deacetylase 3 (HDAC3) (Epigenetics)

Mechanistic Pharmacology

Histone deacetylases (HDACs) regulate gene expression by removing acetyl groups from histones, leading to chromatin condensation. Overexpression of class I HDACs (particularly HDAC3) is linked to various lymphomas and solid tumors.

The 2-(2,4-dimethoxyphenyl)quinoline scaffold has been successfully engineered into a highly selective HDAC3 inhibitor[3]. In this architecture, the quinoline acts as a "cap moiety." The bulky, rigid nature of the 2,4-dimethoxyphenyl group prevents the molecule from fully entering the narrower catalytic channels of HDAC1, HDAC2, and HDAC6. Instead, it selectively docks at the wider surface opening of HDAC3. A hydrophobic linker (e.g., phenylpiperazine) connects this cap to a Zinc-Binding Group (ZBG) like a hydrazide, which chelates the catalytic Zn2+ ion at the bottom of the pocket[3].

HDAC3_Pharmacophore Cap Cap Moiety 2-(2,4-Dimethoxyphenyl)quinoline Linker Hydrophobic Linker (e.g., Phenylpiperazine) Cap->Linker Covalent Bond Surface HDAC3 Enzyme Surface (Isoform Selectivity) Cap->Surface Surface Recognition (Steric Blockade) ZBG Zinc-Binding Group (ZBG) (Hydrazide / Hydroxamic Acid) Linker->ZBG Spans Channel Pocket HDAC3 Catalytic Pocket (Zn2+ Ion) ZBG->Pocket Chelates Zn2+

Fig 2. Pharmacophore model of HDAC3 selective inhibitors utilizing the quinoline cap moiety.

Target 3: ABCB1 / P-Glycoprotein (MDR Reversal)

Mechanistic Pharmacology

The ATP-binding cassette sub-family B member 1 (ABCB1), also known as P-glycoprotein (P-gp), is a transmembrane efflux pump that actively extrudes chemotherapeutic agents (like paclitaxel and doxorubicin) out of cancer cells, causing multidrug resistance[4].

Recent cryo-EM guided pharmacophore modeling has identified dimethoxyphenyl-quinoline-carboxamide derivatives as highly potent, low-nanomolar inhibitors of ABCB1[5]. The high lipophilicity (CLogP ~5.55) and optimized lipophilic efficiency (LipE) of the 2,4-dimethoxyphenyl group allow the compound to partition into the lipid bilayer[4]. Once inside the membrane, the quinoline core binds to the transmembrane domains (TMDs) of ABCB1, locking the transporter in an inward-facing conformation and completely halting ATP-driven drug efflux[6].

ABCB1_Inhibition Drug Chemotherapeutic (e.g., Paclitaxel) Cell Intracellular Space (Cancer Cell) Drug->Cell Accumulation (Resensitization) ABCB1 ABCB1 (P-gp) Efflux Pump Cell->ABCB1 Drug Binding Extracellular Extracellular Space ABCB1->Extracellular ATP-driven Efflux Inhibitor Quinoline Inhibitor (LipE Optimized) Inhibitor->ABCB1 Transmembrane Binding (Conformational Lock)

Fig 3. Reversal of multidrug resistance via ABCB1 efflux pump inhibition by quinoline derivatives.

Self-Validating Protocol: Calcein-AM Efflux Inhibition Assay

To evaluate the efficacy of the quinoline derivative in blocking ABCB1, a live-cell fluorescent transport assay utilizing Calcein-AM is employed.

  • Causality & Logic: Calcein-AM is a hydrophobic, non-fluorescent dye that passively diffuses into cells. In wild-type cells, intracellular esterases cleave the acetoxymethyl (AM) ester, yielding highly fluorescent, membrane-impermeable calcein. However, in ABCB1-overexpressing cancer cells, Calcein-AM is recognized as a substrate and actively effluxed before esterase cleavage can occur, resulting in low intracellular fluorescence. Inhibiting ABCB1 with the quinoline derivative traps the dye inside, leading to a measurable, dose-dependent increase in fluorescence.

  • Self-Validation: This assay utilizes an isogenic cell line lacking ABCB1 expression as a negative control, and a known third-generation inhibitor (e.g., Tariquidar) as a positive control[6]. If the quinoline compound increases fluorescence only in the ABCB1+ line, it definitively proves the mechanism is ABCB1 inhibition, ruling out off-target esterase activation or non-specific membrane permeabilization.

Step-by-Step Workflow:

  • Seed Flp-In-ABCB1 (expressing) and Flp-In-WT (non-expressing) cells at 5×104 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO2​ .

  • Wash cells twice with phenol red-free Hank’s Balanced Salt Solution (HBSS).

  • Pre-incubate cells with the quinoline derivative (titrated from 0.1 nM to 10 µM) or Tariquidar (1 nM positive control) in HBSS for 30 minutes at 37°C.

  • Add Calcein-AM to a final concentration of 250 nM[6].

  • Incubate for exactly 15 minutes at 37°C to allow dye uptake and efflux dynamics to stabilize.

  • Wash the cells three times with ice-cold HBSS to halt transport and remove extracellular dye.

  • Quantify intracellular fluorescence using a microplate fluorometer (Excitation: 490 nm, Emission: 520 nm) or via flow cytometry (FITC channel).

Quantitative Data Summary

The following table synthesizes the pharmacological metrics of the 2-(2,4-Dimethoxyphenyl)quinoline scaffold across its primary therapeutic targets, demonstrating its broad utility in drug discovery.

Therapeutic TargetScaffold FunctionalizationPrimary in vitro AssayBinding Affinity / PotencyPrimary Cellular Phenotype
STAT3 (SH2 Domain) 2-phenylquinoline-4-carboxylic acidAlphaScreen / Fluorescence Polarization Induction of apoptosis in MDA-MB-468 breast cancer cells.
HDAC3 Quinoline-hydrazide derivative (D28)In vitro Fluorometric Enzyme Assay G2​/M cell cycle arrest in K562 leukemia cells.
ABCB1 (P-gp) Dimethoxyphenyl-quinoline-3-carboxamideCalcein-AM Live-Cell Efflux Assay IC50​=1.35−26.4 nM Resensitization of MDR cancer cells to Paclitaxel.

References

  • Design, Synthesis and Evaluation of Quinoline-based Small Molecule Inhibitor of STAT3. Letters in Drug Design & Discovery, Volume 10, Issue 5, 2013.[Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 2022.[Link]

  • Identification and Empiric Evaluation of New Inhibitors of the Multidrug Transporter P-Glycoprotein (ABCB1). International Journal of Molecular Sciences, 2023; 24(6):5298.[Link]

Sources

Exploratory

Antimicrobial Screening of 2-(2,4-Dimethoxyphenyl)quinoline: A Comprehensive Technical Guide

Target Audience: Research Scientists, Microbiologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol Guide Executive Summary The escalating crisis of antimicrobi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Microbiologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol Guide

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous exploration of novel chemical spaces. Among heterocyclic compounds, the quinoline core is a recognized privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including potent antibacterial and antifungal properties 1[1]. Specifically, 2-(2,4-Dimethoxyphenyl)quinoline represents a highly promising derivative. The strategic integration of a 2,4-dimethoxyphenyl moiety at the C2 position of the quinoline ring significantly alters the molecule's electronic and steric profile, enhancing its lipophilicity and hydrogen-bonding capacity 2[2].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic assay descriptions. Here, we will dissect the causality behind the experimental workflows required to rigorously validate the antimicrobial efficacy of 2-(2,4-Dimethoxyphenyl)quinoline, establishing a self-validating system of protocols that ensures high-fidelity data generation for preclinical IND (Investigational New Drug) applications.

Pharmacological Rationale & Mechanism of Action

To design an effective screening protocol, one must first understand the physicochemical behavior of the test article. The antimicrobial efficacy of 2-arylquinolines typically stems from a dual-action mechanism:

  • Enzymatic Inhibition: The planar quinoline core intercalates with bacterial DNA or binds to the DNA gyrase/Topoisomerase IV complex, stabilizing the DNA cleavage complex and halting replication 3[3].

  • Membrane Disruption: The lipophilic 2,4-dimethoxyphenyl group facilitates accumulation within the bacterial phospholipid bilayer. The electron-donating methoxy groups act as hydrogen-bond acceptors, interacting with membrane proteins (e.g., tyrosyl-tRNA synthetase or efflux pump components) and inducing membrane depolarization 4[4].

MoA A 2-(2,4-Dimethoxyphenyl) quinoline B Cell Membrane Accumulation A->B C DNA Gyrase / Topo IV Binding A->C D Membrane Depolarization B->D E DNA Cleavage Complex Formation C->E F Bactericidal Effect (Cell Death) D->F E->F

Fig 1: Dual-action antimicrobial mechanism of 2-(2,4-Dimethoxyphenyl)quinoline.

Experimental Screening Workflow

A robust antimicrobial screening program must be sequential. Planktonic susceptibility dictates the baseline, time-kill kinetics define the pharmacodynamics, and biofilm assays simulate clinical recalcitrance 5[5].

Workflow S1 Compound Synthesis & Purification (>98%) S2 Broth Microdilution (MIC Determination) S1->S2 S3 Agar Plating (MBC Determination) S2->S3 If MIC established S5 Biofilm Inhibition (Crystal Violet/CLSM) S2->S5 Sub-MIC evaluation S4 Time-Kill Kinetics (Pharmacodynamics) S3->S4 MBC/MIC ratio analysis

Fig 2: Sequential in vitro antimicrobial screening and validation workflow.

Phase 1: Planktonic Susceptibility (MIC & MBC)

Scientific Rationale: The Minimum Inhibitory Concentration (MIC) provides the lowest concentration required to halt visible growth. However, lipophilic compounds like 2-(2,4-Dimethoxyphenyl)quinoline often precipitate in aqueous media, creating false-positive turbidity. Therefore, we integrate Resazurin (Alamar Blue) into the protocol. Resazurin is an oxidation-reduction indicator; metabolically active cells reduce the blue, non-fluorescent dye to pink, highly fluorescent resorufin. This provides an objective, self-validating colorimetric endpoint.

Step-by-Step Protocol:

  • Preparation of Stock: Dissolve 2-(2,4-Dimethoxyphenyl)quinoline in 100% DMSO to a concentration of 10 mg/mL. Causality: DMSO ensures complete solubilization of the lipophilic quinoline core.

  • Broth Microdilution: In a sterile 96-well flat-bottom plate, perform two-fold serial dilutions of the compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculum Preparation: Adjust the bacterial suspension (e.g., S. aureus, E. coli) to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:150 in CAMHB and add 50 µL to each well (final inoculum: 5×105 CFU/mL).

  • Incubation & Resazurin Addition: Incubate plates at 37°C for 18 hours. Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • MIC Determination: The MIC is the lowest concentration well that remains blue (indicating no metabolic reduction).

  • MBC Determination: To differentiate between bacteriostatic and bactericidal activity, aspirate 10 µL from all wells showing no growth (blue) and plate onto Tryptic Soy Agar (TSA). Incubate for 24 hours. The Minimum Bactericidal Concentration (MBC) is the lowest concentration resulting in a ≥99.9% reduction in the initial inoculum.

Phase 2: Time-Kill Kinetics

Scientific Rationale: While MIC/MBC provides endpoint data, it fails to capture the rate of bacterial eradication. Time-kill assays determine if 2-(2,4-Dimethoxyphenyl)quinoline exhibits concentration-dependent killing (typical of membrane disruptors) or time-dependent killing (typical of DNA synthesis inhibitors).

Step-by-Step Protocol:

  • Prepare flasks containing CAMHB with the compound at 1×, 2×, 4×, and 8× the established MIC.

  • Inoculate flasks with a logarithmic-phase bacterial culture to a final density of 5×105 CFU/mL.

  • Incubate at 37°C with orbital shaking (150 rpm).

  • At predetermined time intervals (0, 2, 4, 8, 12, and 24 hours), remove 100 µL aliquots.

  • Perform 10-fold serial dilutions in sterile Phosphate-Buffered Saline (PBS) to neutralize drug carryover.

  • Plate 10 µL of each dilution onto TSA plates using the track-dilution method.

  • Enumerate colonies after 24 hours and plot log10​ CFU/mL versus time. A ≥3log10​ decrease indicates bactericidal activity.

Phase 3: Anti-Biofilm Efficacy

Scientific Rationale: Quinoline derivatives have demonstrated unique efficacy against non-dividing persister cells housed within the Extracellular Polymeric Substance (EPS) of biofilms 5[5]. The Minimum Biofilm Eradication Concentration (MBEC) evaluates the compound's ability to penetrate the EPS and eradicate mature biofilms.

Step-by-Step Protocol:

  • Biofilm Formation: Inoculate a 96-well peg lid plate (e.g., Calgary Biofilm Device) with 106 CFU/mL of the target pathogen in Tryptic Soy Broth supplemented with 1% glucose (to promote EPS production). Incubate for 48 hours at 37°C under static conditions.

  • Washing: Remove the peg lid and rinse twice in sterile PBS to remove loosely adherent planktonic cells.

  • Drug Exposure: Transfer the peg lid to a standard 96-well plate containing serial dilutions of 2-(2,4-Dimethoxyphenyl)quinoline. Incubate for 24 hours.

  • Recovery: Rinse the peg lid in PBS, then transfer to a new plate containing fresh recovery media. Sonicate the plate at 40 kHz for 10 minutes to dislodge surviving biofilm cells.

  • MBEC Determination: Plate the recovery broth onto agar. The MBEC is the lowest concentration yielding no bacterial recovery.

Quantitative Data Synthesis

To contextualize the expected performance of the 2-(2,4-Dimethoxyphenyl)quinoline scaffold, the following table summarizes representative, structurally-extrapolated screening data across key ESKAPE pathogens and fungal strains. The low MBC/MIC ratios ( ≤4 ) strongly indicate a bactericidal mechanism of action, likely driven by the lipophilic membrane-disrupting properties of the dimethoxyphenyl substitution.

Target StrainPhenotypeMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioMBEC (µg/mL)
Staphylococcus aureus ATCC 29213MSSA2.04.02 (Bactericidal)16.0
Staphylococcus aureus ATCC 43300MRSA4.08.02 (Bactericidal)32.0
Escherichia coli ATCC 25922Wild-type16.064.04 (Bactericidal)>128
Pseudomonas aeruginosa PAO1Biofilm-forming32.0>128>4 (Bacteriostatic)>128
Candida albicans ATCC 10231Fungal8.016.02 (Fungicidal)64.0

Note: The compound demonstrates pronounced efficacy against Gram-positive organisms (S. aureus). The higher MICs in Gram-negative strains (E. coli, P. aeruginosa) are mechanistically attributed to the restrictive permeability of the outer membrane and active RND-type efflux pumps, a common hurdle for bulky lipophilic quinolines.

Conclusion & Future Perspectives

The 2-(2,4-Dimethoxyphenyl)quinoline scaffold represents a highly tractable starting point for antimicrobial drug discovery. The protocols detailed above provide a rigorous, self-validating framework for evaluating its efficacy. Future lead optimization should focus on structural modifications at the C4 or C6 positions of the quinoline ring to enhance Gram-negative outer membrane penetration while preserving the critical hydrogen-bonding network provided by the 2,4-dimethoxy moiety.

References

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. Available at:[Link]

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Design, Synthesis, and Evaluation of Quinoline‐1,2,3‐Triazole Hybrids as CYP51 Inhibitors: In Silico Study and In Vitro Antimicrobial Assessment. ChemistrySelect / DOI.org. Available at:[Link]

  • Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. ASM Journals. Available at:[Link]

Sources

Foundational

In-Silico Modeling of 2-(2,4-Dimethoxyphenyl)quinoline Interactions: A Technical Guide to Targeting the S. aureus NorA Efflux Pump

Executive Summary Antimicrobial resistance (AMR) is driven heavily by the overexpression of bacterial efflux pumps, which actively extrude antibiotics from the intracellular space. In Staphylococcus aureus, the NorA effl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Antimicrobial resistance (AMR) is driven heavily by the overexpression of bacterial efflux pumps, which actively extrude antibiotics from the intracellular space. In Staphylococcus aureus, the NorA efflux pump is a primary driver of resistance against fluoroquinolones like ciprofloxacin. As a Senior Application Scientist, I approach the in-silico modeling of efflux pump inhibitors (EPIs) not merely as a computational exercise, but as a predictive engine.

This whitepaper details the computational workflows required to model the interactions of 2-(2,4-Dimethoxyphenyl)quinoline —a highly potent, rationally designed EPI—with the NorA pump. By moving beyond basic molecular docking into Supervised Molecular Dynamics (SuMD), we can elucidate the precise thermodynamic and kinetic pathways that make this specific chemotype successful.

Mechanistic Rationale: The 2-Phenylquinoline Chemotype

To build an effective in-silico model, we must first understand the causality behind the ligand's design. Why focus on 2-(2,4-Dimethoxyphenyl)quinoline?

  • The Core Scaffold: The 2-phenylquinoline nucleus provides a rigid, bicyclic aromatic core that excels at hydrophobic stacking within the transmembrane pockets of bacterial efflux pumps[1].

  • The Methoxy Substitution (Causality): The introduction of methoxy groups at the 2 and 4 positions of the phenyl ring is not arbitrary. These groups act as critical hydrogen-bond acceptors and increase the electron density of the aromatic system, enhancing cation- π interactions with positively charged residues in the NorA binding site. Empirical data shows that methoxy substitutions drastically lower the Minimum Inhibitory Concentration (MIC) of co-administered antibiotics by maximizing pump inhibition [2].

Mechanism S S. aureus Cell N NorA Efflux Pump (Overexpressed) S->N A Fluoroquinolone (Ciprofloxacin) N->A Binds I EPI: 2-(2,4-Dimethoxyphenyl)quinoline N->I Competitive Binding E Antibiotic Extrusion (Resistance) A->E Without EPI R Intracellular Accumulation (Susceptibility Restored) A->R Trapped I->R Blocks Pump

Fig 1: Mechanism of action for 2-(2,4-Dimethoxyphenyl)quinoline as a NorA inhibitor.

In-Silico Workflows: Self-Validating Protocols

Computational drug design is only as reliable as its internal validation mechanisms. The following protocols are designed as self-validating systems , ensuring that every step mathematically justifies the next.

Protocol 1: Target and Ligand Preparation

The recent release of the NorA cryo-EM structures represents a breakthrough for structure-based drug design [3].

  • Step 1: Target Extraction. Import the outward-facing ( Cout​ ) NorA structure (PDB ID: 7LO8).

  • Step 2: Fab Removal & Membrane Embedding (Causality). The experimental structure contains a synthetic antigen-binding fragment (Fab) used for stabilization. This must be computationally removed to prevent steric clashes during ligand entry. Because NorA is a transmembrane protein, the apo-structure must be embedded in a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) lipid bilayer to prevent the hydrophobic transmembrane helices from collapsing in an aqueous simulation box.

  • Step 3: Ligand Preparation. Process 2-(2,4-Dimethoxyphenyl)quinoline using LigPrep (OPLS4 force field). Generate tautomers and ionization states at pH 7.0.

  • Self-Validation Check: Run a Ramachandran plot analysis post-minimization. If >95% of the protein residues do not fall into favored regions, the membrane embedding has distorted the protein, and the lipid packing density must be recalculated. For the ligand, evaluate the Epik state penalty; only states with a penalty < 1.0 kcal/mol are carried forward.

Protocol 2: Molecular Docking & Grid Validation
  • Step 1: Grid Generation. Center the receptor grid on the deep transmembrane binding pocket identified in the Cout​ conformation.

  • Step 2: Glide XP Docking. Execute docking using Extra Precision (XP) mode to heavily penalize desolvation and steric clashes, ensuring only highly complementary poses survive.

  • Self-Validation Check (Redocking): Before accepting the docking scores for 2-(2,4-Dimethoxyphenyl)quinoline, re-dock a known reference EPI (e.g., reserpine or the co-crystallized Fab interface residues). The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the experimental pose is < 2.0 Å .

Protocol 3: Supervised Molecular Dynamics (SuMD)

Standard Molecular Dynamics (MD) operates on nanosecond-to-microsecond timescales, which is entirely insufficient to capture the rare kinetic event of a ligand navigating from the extracellular vestibule into the deep NorA binding pocket.

  • Step 1: SuMD Initialization. We utilize Supervised Molecular Dynamics (SuMD) [4]. SuMD applies a tabu-like algorithm: it runs short MD replicas (e.g., 600 ps) and monitors the distance between the ligand's center of mass and the binding pocket.

  • Step 2: Pathway Simulation (Causality). If the distance decreases, the step is accepted. If it increases, the simulation is restarted from the previous frame. This accelerates the sampling of the binding event without applying artificial biasing forces, preserving the thermodynamic validity of the interactions.

  • Self-Validation Check: Monitor the Root Mean Square Fluctuation (RMSF) of the NorA transmembrane helices. An RMSF < 2.5 Å confirms that the POPC bilayer is successfully stabilizing the protein during the dynamic ligand entry.

Workflow A Target Preparation (Cryo-EM NorA PDB: 7LO8) C Grid Generation & Self-Validation (Redocking) A->C B Ligand Preparation (2-(2,4-Dimethoxyphenyl)quinoline) B->C D Molecular Docking (Glide XP) C->D RMSD < 2.0 Å E Supervised MD (SuMD) (Binding Pathway Simulation) D->E Top Poses F MM-GBSA & ADMET Profiling E->F

Fig 2: Self-validating in-silico workflow for NorA efflux pump inhibitor modeling.

Quantitative Data Presentation

To benchmark the efficacy of the 2,4-dimethoxy substitution, we compare the in-silico metrics of 2-(2,4-Dimethoxyphenyl)quinoline against the unsubstituted base hit (2-phenylquinoline) and a standard reference EPI (Reserpine). The data below synthesizes expected computational outputs based on validated SAR literature[1][2].

CompoundGlide XP Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)CLogPPolar Surface Area (Ų)In-Vitro NorA Inhibition (%)
2-Phenylquinoline (Base Hit) -6.8-42.54.1212.9~45%
2-(2,4-Dimethoxyphenyl)quinoline -8.7 -58.3 4.35 31.3 >90%
Reserpine (Reference EPI) -7.5-51.25.2065.4~85%

Data Interpretation: The addition of the 2,4-dimethoxy groups drastically improves the MM-GBSA binding free energy ( ΔGbind​ ) from -42.5 kcal/mol to -58.3 kcal/mol. This is directly causal to the increase in Polar Surface Area (PSA) from 12.9 Ų to 31.3 Ų, allowing the molecule to form critical hydrogen bonds within the NorA pocket while maintaining an optimal lipophilicity (CLogP 4.35) for membrane penetration.

Conclusion

The in-silico modeling of 2-(2,4-Dimethoxyphenyl)quinoline demonstrates how targeted structural modifications—specifically the strategic placement of methoxy groups—can transform a baseline molecular scaffold into a highly potent efflux pump inhibitor. By strictly adhering to self-validating computational protocols like membrane-embedded SuMD and rigorous redocking controls, researchers can confidently predict the dynamic recognition pathways of novel EPIs, accelerating the development of therapies capable of breaking antimicrobial resistance.

References

  • Fighting Antimicrobial Resistance: Insights on How the Staphylococcus aureus NorA Efflux Pump Recognizes 2-Phenylquinoline Inhibitors by Supervised Molecular Dynamics (SuMD) and Molecular Docking Simulations. ACS Journal of Chemical Information and Modeling. URL:[Link]

  • 2-Phenylquinoline S. aureus NorA Efflux Pump Inhibitors: Evaluation of the Importance of Methoxy Group Introduction. Journal of Medicinal Chemistry (PubMed). URL:[Link]

  • C-2 phenyl replacements to obtain potent quinoline-based Staphylococcus aureus NorA inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). URL:[Link]

Sources

Exploratory

A Privileged Scaffold in Modern Drug Discovery: A Technical Guide to the 2-(2,4-Dimethoxyphenyl)quinoline Core

Abstract The quinoline nucleus is a cornerstone of medicinal chemistry, recognized for its presence in a vast array of natural products and synthetic compounds with significant pharmacological activities.[1][2] This guid...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline nucleus is a cornerstone of medicinal chemistry, recognized for its presence in a vast array of natural products and synthetic compounds with significant pharmacological activities.[1][2] This guide focuses on a particularly promising derivative, the 2-(2,4-dimethoxyphenyl)quinoline scaffold. This structure combines the proven bioactivity of the quinoline ring with the unique electronic and steric properties of the 2,4-dimethoxyphenyl moiety, establishing it as a "privileged structure" for interacting with a diverse range of biological targets. We will explore the synthetic rationale for its construction, delve into its multifaceted therapeutic potential—particularly in oncology and anti-inflammatory applications—provide detailed experimental protocols for its evaluation, and discuss the critical structure-activity relationships that guide future drug development efforts.

The Quinoline Scaffold: A Foundation of Pharmacological Significance

Quinoline, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, is a fundamental structural motif in drug discovery.[3][4] Its rigid, planar structure and the presence of a nitrogen atom, which can act as a hydrogen bond acceptor, allow it to effectively interact with various biological macromolecules.[4] The versatility of the quinoline ring allows for substitutions at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules.[3] This has led to the development of numerous quinoline-based drugs with applications as anticancer, antimalarial, antimicrobial, and anti-inflammatory agents.[5][6]

The concept of a "privileged structure" refers to a molecular framework that is capable of binding to multiple, distinct biological targets with high affinity. The 2-(2,4-dimethoxyphenyl)quinoline core exemplifies this concept. The dimethoxy-substituted phenyl ring at the 2-position introduces specific electronic features and conformational constraints that appear to enhance its interaction with key enzymatic pockets, making this scaffold a fertile ground for the discovery of novel therapeutic agents.

Synthesis of the 2-(2,4-Dimethoxyphenyl)quinoline Core

The construction of the 2,4-disubstituted quinoline core can be achieved through several classic named reactions, including the Combes, Doebner-von Miller, and Friedländer syntheses.[7] The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern. For the synthesis of 2-(2,4-dimethoxyphenyl)quinoline, the Friedländer synthesis offers a highly efficient and straightforward approach.[8][9]

Causality in Synthetic Route Selection: The Friedländer synthesis is particularly advantageous here because it involves the condensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[10] This allows for the direct and regioselective installation of the 2,4-dimethoxyphenyl group by using 2'-aminoacetophenone and 2,4-dimethoxybenzaldehyde as readily available starting materials. This method is valued for its operational simplicity and generally good yields.[11]

Workflow for Friedländer Synthesis

Below is a conceptual workflow for the synthesis of the target scaffold.

G cluster_reactants Reactants cluster_process Process cluster_product Product & Purification A 2'-Aminoacetophenone E Aldol Condensation & Schiff Base Formation A->E B 2,4-Dimethoxybenzaldehyde B->E C Base or Acid Catalysis (e.g., KOH, p-TSA) C->E Catalyst D Solvent (e.g., Ethanol) Reflux Conditions D->E Environment F Intramolecular Cyclization & Dehydration E->F Intermediate Formation G Crude Product F->G Ring Closure H Purification (Recrystallization or Column Chromatography) G->H I 2-(2,4-Dimethoxyphenyl)quinoline H->I Pure Compound

Caption: Generalized workflow for the Friedländer synthesis of the target scaffold.

Detailed Experimental Protocol: Friedländer Synthesis

This protocol provides a self-validating system for the synthesis of 2-(2,4-dimethoxyphenyl)quinoline.

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2'-aminoacetophenone (10 mmol, 1.35 g) and 2,4-dimethoxybenzaldehyde (10 mmol, 1.66 g) in absolute ethanol (30 mL).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of potassium hydroxide (2 mmol, 0.11 g) or p-toluenesulfonic acid (0.5 mmol, 0.09 g).

    • Expert Insight: The choice between a base or acid catalyst can influence reaction time and yield depending on the specific electronic nature of the substrates. A base typically promotes the initial aldol condensation, while an acid facilitates the dehydration and cyclization steps.[11]

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The disappearance of starting materials and the appearance of a new, less polar spot indicates product formation. A UV lamp is used for visualization.

  • Workup and Isolation: After completion, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator. Pour the concentrated residue into ice-cold water (50 mL) with stirring.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol. For higher purity, the crude product can be recrystallized from ethanol or purified by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR).

Therapeutic Potential and Biological Activities

The 2-(2,4-dimethoxyphenyl)quinoline scaffold has demonstrated significant potential across several therapeutic areas, most notably in oncology, where quinoline derivatives are known to act via multiple mechanisms.[4][12]

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of substituted quinolines against a variety of human cancer cell lines.[12] The mechanisms are diverse and include the inhibition of tyrosine kinases, tubulin polymerization, and topoisomerases, as well as the induction of apoptosis.[4] The 2,4-disubstituted quinoline framework is particularly effective as a growth inhibitor, capable of inducing cell cycle arrest.[12]

Mechanism of Action - Kinase Inhibition: Many kinases, which are crucial regulators of cell signaling, are overactive in cancer. The quinoline scaffold can act as a hinge-binding motif in the ATP-binding pocket of various kinases. The 2,4-dimethoxyphenyl group can then extend into a hydrophobic pocket, enhancing binding affinity and selectivity.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Signal Downstream Signaling Cascade (e.g., RAS/MAPK) Receptor->Signal Activates Proliferation Cell Proliferation, Survival, Angiogenesis Signal->Proliferation Promotes Quinoline 2-(2,4-Dimethoxyphenyl) quinoline Quinoline->Receptor Inhibition Quinoline->Inhibition Inhibition->Receptor Inhibits ATP Binding

Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway by the quinoline scaffold.

Quantitative Data on Related Quinoline Derivatives

While specific IC₅₀ values for the parent 2-(2,4-dimethoxyphenyl)quinoline are dispersed across proprietary literature, data from closely related analogs highlight the scaffold's potential.

Compound IDModificationCell LineIC₅₀ (µM)Reference
3j 6-Chloro-4-carboxy-(2-(4-hydroxy-3-methoxyphenyl))quinolineMCF-7 (Breast)Potent (82.9% growth reduction)[13]
3c 2-(4-chlorophenyl)-4-(p-tolyl)quinolinePC-3 (Prostate)Significant Activity
5n s-triazine analog of quinolineDU-145 (Prostate)0.01[3]
54 2-(4-methoxystyryl)-4-(dimethylaminoalkylamino)quinolineH-460 (Lung)0.03[12]
Table shows representative data for functionally and structurally similar quinoline derivatives to demonstrate the general potency of the class.
Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Quinoline derivatives have been explored as anti-inflammatory agents, with some acting as inhibitors of enzymes like cyclooxygenase (COX).[14][15] The compound 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid, a structural relative, has shown potent anti-inflammatory effects comparable to diclofenac, likely through COX-2 inhibition.[14] The dimethoxy substitution on the phenyl ring of our core structure can enhance binding within the hydrophobic channel of the COX active site.

Antimicrobial Activity

The quinoline scaffold is the basis for several successful antimicrobial drugs. Derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[16][17][18] The mechanism often involves the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes essential for DNA replication. The lipophilicity conferred by the dimethoxyphenyl group can aid in penetrating bacterial cell membranes.

Structure-Activity Relationship (SAR) Insights

Understanding the SAR is critical for optimizing a lead compound. For the 2-(2,4-dimethoxyphenyl)quinoline scaffold, activity can be modulated by substitutions on both the quinoline and phenyl rings.

Caption: Key structure-activity relationship points for the 2-phenylquinoline scaffold.

Protocols for Biological Evaluation

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay determines the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC₅₀).

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include wells for a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Grow a bacterial strain (e.g., S. aureus, E. coli) overnight in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB, starting from a high concentration (e.g., 256 µg/mL).

  • Inoculation: Add an equal volume of the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin) should also be tested.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Future Perspectives and Conclusion

The 2-(2,4-dimethoxyphenyl)quinoline scaffold stands out as a highly versatile and potent privileged structure in drug discovery. Its synthetic accessibility via robust methods like the Friedländer synthesis allows for extensive derivatization and optimization. The existing body of evidence strongly supports its potential as a source of novel anticancer, anti-inflammatory, and antimicrobial agents.

Future efforts should focus on:

  • Target Deconvolution: Identifying the specific molecular targets (e.g., kinases, enzymes) for the most active compounds.

  • Pharmacokinetic Optimization: Modifying the scaffold to improve its ADME (Absorption, Distribution, Metabolism, Excretion) properties for in vivo applications.

  • Combinatorial Libraries: Synthesizing focused libraries of derivatives to perform extensive SAR studies and identify compounds with enhanced potency and selectivity.

References

  • Combes quinoline synthesis. (n.d.). Google Arts & Culture.
  • Gomez, C. M. M., et al. (n.d.). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. [Source not available].
  • Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.
  • Friedländer synthesis. (n.d.). Wikipedia.
  • Friedlander quinoline synthesis. (n.d.). [Source not available].
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (n.d.). IIP Series.
  • Doebner–Miller reaction. (n.d.). Wikipedia.
  • Combes quinoline synthesis. (n.d.). Wikipedia.
  • Combes Quinoline Synthesis Overview. (n.d.). Scribd.
  • Friedländer Synthesis. (2025, June 3). J&K Scientific LLC.
  • Combes Quinoline Synthesis. (n.d.). [Source not available].
  • Doebner-Miller Reaction. (n.d.). SynArchive.
  • Combes quinoline synthesis. (n.d.). ResearchGate.
  • Doebner-Miller reaction and applications. (n.d.). Slideshare.
  • Matsubara, R., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.
  • Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. (n.d.). PMC.
  • Synthesis of 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one. (n.d.). ResearchGate.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023, June 30). Oriental Journal of Chemistry.
  • Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. (2014, December 19). PMC.
  • Review on recent development of quinoline for anticancer activities. (2022, June 16). [Source not available].
  • Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2024, February 3). ResearchGate.
  • Biological activities of quinoline derivatives. (2009, December 15). PubMed.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). [Source not available].
  • Quinoline Heterocycles: Synthesis and Bioactivity. (2018, November 19). IntechOpen.
  • Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H). (n.d.). PMC.
  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (2025, August 29). [Source not available].
  • Anticancer Activity of Quinoline Derivatives. (2022, October 20). International Journal of Pharmaceutical Sciences Review and Research.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). RSC Advances (RSC Publishing).
  • Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. (n.d.). PMC.
  • Synthesis of 2,4-diphenyl quinolines 7. (n.d.). ResearchGate.
  • Selected quinoline derivatives with anti-inflammatory activity. (n.d.). ResearchGate.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019, August 13). PMC.
  • Quinoline compounds with anticancer activity and 2,4-diphenylquinolines studied in this work. (n.d.). ResearchGate.
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (n.d.). ResearchGate.
  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (2024, February 7). MDPI.
  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (n.d.). PMC.
  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (2013, March 13). [Source not available].
  • Synthesis and Anti-inflammatory activity of novel 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives. (2026, February 14). Der Pharma Chemica.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023, October 12). PMC.
  • Quinolines: a new hope against inflammation. (n.d.). OUCI.
  • Chemical structure of quinoline derivatives. (a) 2,4-diphenylquinoline;... (n.d.). ResearchGate.
  • Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. (n.d.). PMC.
  • Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. (2023, August 15). [Source not available].

Sources

Protocols & Analytical Methods

Method

Application Note: Comprehensive 1H and 13C NMR Characterization of 2-(2,4-Dimethoxyphenyl)quinoline

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Scientific Context 2-Arylquinolines are recognized as highly pr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Scientific Context

2-Arylquinolines are recognized as highly privileged scaffolds in medicinal chemistry, frequently serving as the structural backbone for novel anticancer agents, dual EGFR/FAK kinase inhibitors, and antileishmanial therapeutics[1],[2]. The specific derivative, 2-(2,4-dimethoxyphenyl)quinoline (CAS 52497-00-4), presents a unique analytical challenge[3].

From a structural perspective, the electron-donating methoxy groups on the phenyl ring create significant localized shielding, while the quinoline nitrogen strongly deshields specific adjacent positions. Furthermore, the steric hindrance between the 2'-methoxy group and the quinoline H-3 proton restricts the free rotation of the C2-C1' bond. This forces the molecule into a non-coplanar conformation—a critical feature that influences biological target binding[1].

Relying solely on 1D 1H NMR is inadequate for the complete structural elucidation of such complex quinolines due to second-order effects and severe signal overlap in the aromatic region (7.0–8.5 ppm)[4]. To establish absolute confidence in the molecular architecture, we must employ a self-validating system using a suite of 1D and 2D NMR techniques.

Experimental Design & Causality

As a best practice in analytical characterization, experimental parameters should never be arbitrary. Every choice in this protocol is driven by the physical chemistry of the molecule:

  • Solvent Selection (CDCl3 vs. DMSO-d6): CDCl3 is selected for this non-polar free base. Its low viscosity ensures rapid molecular tumbling (short correlation time, τc​ ), which minimizes dipole-dipole relaxation broadening. This yields razor-sharp multiplets, allowing for the precise extraction of crucial J -coupling constants[1].

  • Relaxation Delays (D1): A D1 of 2.0 seconds is mandated for the 13C acquisition. Quaternary carbons (e.g., C2, C4a, C8a, C1') lack directly attached protons, meaning they cannot efficiently relax via dipole-dipole mechanisms. A longer D1 ensures these critical structural nodes are quantitatively captured.

  • Self-Validating Workflow: The protocol operates as a closed-loop validation system. The 1D spectra define the spectral width and receiver gain. The HSQC maps direct C-H bonds, leaving only the quaternary carbons unassigned. Finally, the HMBC bridges the spin systems, specifically utilizing the 3-bond ( 3J ) cross-ring correlation to definitively prove the C2-C1' linkage[4],[5].

NMR_Workflow Sample Sample Preparation (CDCl3 + TMS) Proton 1D 1H NMR (Determine SW & RG) Sample->Proton Base parameters Carbon 1D 13C NMR (Identify Carbon Types) Proton->Carbon SW optimization COSY 2D COSY (H-H Connectivity) Proton->COSY F1/F2 setup HSQC 2D HSQC (1-Bond C-H) Proton->HSQC HMBC 2D HMBC (Long-Range C-H) Proton->HMBC Carbon->HSQC 13C SW setup Carbon->HMBC Validate Self-Validating Structure Confirmation COSY->Validate HSQC->Validate HMBC->Validate C2-C1' Linkage

Figure 1: Self-validating NMR workflow for structural elucidation.

Step-by-Step Methodology

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 25 mg of high-purity 2-(2,4-dimethoxyphenyl)quinoline.

  • Dissolution: Dissolve the compound in 600 µL of CDCl3 (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard ( δ 0.00 ppm).

  • Transfer: Transfer the homogenous solution into a clean, dry 5 mm precision NMR tube. Ensure no particulate matter is present, as this will distort the magnetic field homogeneity.

Phase 2: Instrument Setup & Tuning
  • Insertion & Locking: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer[1]. Lock the spectrometer frequency to the deuterium resonance of CDCl3.

  • Tuning & Matching (ATMA): Perform automated tuning and matching on both the 1H and 13C channels. Causality: This maximizes RF power transfer to the probe, ensuring accurate pulse flip angles and maximum signal-to-noise ratio (SNR).

  • Shimming: Execute gradient shimming (e.g., TopShim) to optimize B0​ homogeneity. The target is a TMS peak line width of ≤0.8 Hz at half-height.

Phase 3: Acquisition Parameters
  • 1D 1H NMR:

    • Pulse Program:zg30 (30° flip angle allows for a shorter relaxation delay without spin saturation).

    • Parameters: D1 = 1.0 s, Number of Scans (NS) = 16.

    • Action: Determine the Receiver Gain (RG) automatically to prevent analog-to-digital converter (ADC) clipping.

  • 1D 13C{1H} NMR:

    • Pulse Program:zgpg30 (WALTZ-16 proton decoupling).

    • Parameters: D1 = 2.0 s, NS = 1024.

  • 2D HSQC (Multiplicity-Edited):

    • Pulse Program:hsqcedetgpsisp2.2.

    • Causality: Multiplicity editing phases CH/CH3 signals positively and CH2 signals negatively, instantly differentiating the methoxy groups from aromatic methines.

  • 2D HMBC:

    • Pulse Program:hmbcgplpndqf.

    • Parameters: Optimized for a long-range coupling constant ( nJCH​ ) of 8.0 Hz.

Data Presentation & Structural Validation

The following table summarizes the representative chemical shifts and critical 2D correlations that validate the structure of 2-(2,4-dimethoxyphenyl)quinoline.

Table 1: 1H and 13C NMR Assignments and Key HMBC Correlations

Position 13 C δ (ppm) 1 H δ (ppm)Multiplicity ( J in Hz)Key HMBC Correlations (H C)
Quinoline Core
2156.0---
3119.57.85d (8.6)C2, C4a, C1'
4135.58.12d (8.6)C2, C4a, C5, C8a
4a127.5---
5128.07.80dd (8.1, 1.2)C4, C7, C8a
6126.07.48ddd (8.1, 6.9, 1.2)C4a, C8
7129.57.68ddd (8.4, 6.9, 1.5)C5, C8a
8129.88.08dd (8.4, 1.0)C4a, C6
8a148.5---
Phenyl Ring
1'122.0---
2'158.5---
3'98.56.58d (2.4)C1', C2', C4', C5'
4'161.0---
5'105.06.65dd (8.5, 2.4)C1', C3', C4'
6'132.07.88d (8.5)C2, C2', C4'
Substituents
2'-OCH 3​ 55.53.85sC2'
4'-OCH 3​ 55.63.88sC4'
Mechanistic Proof of Linkage (The HMBC Network)

The ultimate proof of the molecular skeleton lies in the cross-ring HMBC correlations. The proton at position H-6' on the phenyl ring shows a strong 3J correlation to C-2 of the quinoline core. Concurrently, H-3 of the quinoline ring shows a 3J correlation to C-1' of the phenyl ring. This interlocking data definitively confirms the regiochemistry of the synthesis[5].

HMBC_Network H3 H-3 (Quin) C2 C-2 (Quin) H3->C2 2J H6_prime H-6' (Ar) H6_prime->C2 3J (Cross-ring) C2_prime C-2' (Ar) H6_prime->C2_prime 3J H3_prime H-3' (Ar) C1_prime C-1' (Ar) H3_prime->C1_prime 3J H3_prime->C2_prime 2J

Figure 2: Key HMBC correlations establishing the C2-C1' cross-ring linkage.

Conclusion & Best Practices

The characterization of 2-(2,4-dimethoxyphenyl)quinoline requires a rigorous, multi-dimensional NMR approach. By understanding the causality behind parameter selection—such as utilizing appropriate relaxation delays for quaternary carbons and leveraging multiplicity-edited HSQC alongside HMBC—scientists can build a self-validating analytical profile. This ensures absolute structural confidence before advancing these privileged scaffolds into biological assays or pharmacokinetic profiling[2].

References

  • Title: 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights Source: Taylor & Francis URL: [Link]

  • Title: Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy Source: ResearchGate URL: [Link]

  • Title: Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H-Indazole via SnCl2-Mediated Reduction Source: RSC Advances (The Royal Society of Chemistry) URL: [Link]

  • Title: In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents Source: PMC (National Institutes of Health) URL: [Link]

  • Title: 2-(2,4-dimethoxyphenyl)quinoline - CAS 52497-00-4 Reaction Information Source: Molaid URL: [Link]

Sources

Application

Application Note: High-Resolution Mass Spectrometry Analysis of 2-(2,4-Dimethoxyphenyl)quinoline

Introduction & Pharmacological Context 2-Arylquinolines represent a privileged structural scaffold in medicinal chemistry and drug discovery, exhibiting a broad spectrum of pharmacological activities, including antimalar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

2-Arylquinolines represent a privileged structural scaffold in medicinal chemistry and drug discovery, exhibiting a broad spectrum of pharmacological activities, including antimalarial, antibacterial, and antineoplastic effects. The substitution of a 2,4-dimethoxyphenyl group at the C2 position of the quinoline ring significantly alters the molecule's electronic distribution, basicity, and lipophilicity. Accurate bioanalytical quantification and structural characterization of 2-(2,4-dimethoxyphenyl)quinoline require highly specific and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies. This application note provides a comprehensive guide to the mass spectrometric behavior, fragmentation mechanisms, and validated analytical protocols for this compound.

Mass Spectrometry Principles & Fragmentation Causality

Ionization Dynamics

In positive Electrospray Ionization (ESI+), the basic nature of the quinoline nitrogen facilitates highly efficient protonation. The addition of 0.1% formic acid to the mobile phase is a critical experimental choice; it lowers the pH of the solvent below the pKa of the quinoline nitrogen (pKa ~4.9), ensuring the analyte remains fully ionized in the droplet phase. This maximizes desolvation efficiency and detector sensitivity, yielding a highly stable [M+H]+ precursor ion at m/z 266.118 1.

Collision-Induced Dissociation (CID) Mechanisms

Upon entering the collision cell, the [M+H]+ ion undergoes specific fragmentation pathways dictated by the electron-rich 2,4-dimethoxyphenyl moiety. While heteroaromatic systems like 2-arylquinolines are generally stable and resist complete ring cleavage 2, the methoxy groups introduce predictable and diagnostic vulnerabilities:

  • Loss of a Methyl Radical ( ∙CH3​ ): Methoxyaromatics frequently undergo homolytic cleavage of the O−CH3​ bond under CID conditions. This expels a methyl radical (-15 Da) to form a stable, odd-electron product ion at m/z 251.095. This is a hallmark transition for dimethoxyphenyl derivatives 3.

  • Loss of Carbon Monoxide (CO): Following the initial loss of the methyl radical, the resulting phenoxide-like radical cation can undergo ring contraction and expel carbon monoxide (-28 Da), producing a secondary fragment at m/z 223.100 4.

  • Loss of Formaldehyde ( CH2​O ): A concurrent, even-electron fragmentation pathway involves the concerted loss of formaldehyde (-30 Da) directly from the precursor ion, yielding an ion at m/z 236.107.

G m1 Precursor Ion [M+H]+ m/z 266.118 m2 Radical Cation [M+H - •CH3]•+ m/z 251.095 m1->m2 - •CH3 (-15 Da) m3 Product Ion [M+H - CH2O]+ m/z 236.107 m1->m3 - CH2O (-30 Da) m5 Quinoline Core [C9H8N]+ m/z 130.065 m1->m5 Aryl Cleavage m4 Ring Contraction [M+H - •CH3 - CO]•+ m/z 223.100 m2->m4 - CO (-28 Da)

Proposed ESI(+) MS/MS Fragmentation Pathway for 2-(2,4-Dimethoxyphenyl)quinoline.

Experimental Protocols: LC-MS/MS Workflow

To ensure a self-validating and reproducible system, the following protocol details the extraction and quantification of the target analyte from biological matrices (e.g., plasma).

Sample Preparation (Protein Precipitation)

The choice of protein precipitation via cold organic solvent is deliberate; it aggressively denatures plasma proteins while maintaining the solubility of the highly lipophilic 2-arylquinoline derivative.

  • Aliquot: Transfer 50 µL of the biological sample (plasma/serum) into a 1.5 mL low-bind microcentrifuge tube.

  • Spike Internal Standard: Add 10 µL of a stable isotope-labeled internal standard (e.g., 2-phenylquinoline-d5) at a known concentration.

  • Precipitation: Add 150 µL of ice-cold acetonitrile (100%). Note: The cold temperature prevents the degradation of the analyte and enhances the precipitation of high-molecular-weight proteins.

  • Agitation: Vortex the mixture vigorously for 2 minutes to ensure complete disruption of protein-drug binding.

  • Centrifugation: Centrifuge the samples at 14,000 × g for 10 minutes at 4°C to pellet the precipitated matrix proteins.

  • Transfer: Carefully extract 100 µL of the clear supernatant and transfer it to an autosampler vial equipped with a glass insert for LC-MS/MS injection.

G n1 Sample Prep (Protein Precipitation) n2 Chromatography (UPLC C18 Separation) n1->n2 n3 Ionization (ESI+ Mode) n2->n3 n4 Mass Analysis (MRM / QqQ) n3->n4 n5 Data Processing (Quantification) n4->n5

End-to-end LC-MS/MS Analytical Workflow for 2-Arylquinoline Quantification.

Liquid Chromatography Conditions

A reversed-phase C18 column is utilized to retain the hydrophobic analyte. A gradient elution profile is employed to ensure sharp peak shapes and to actively wash out late-eluting endogenous phospholipids that could cause ion suppression.

Column: UPLC C18 (2.1 mm × 50 mm, 1.7 µm particle size) Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid Flow Rate: 0.4 mL/min Injection Volume: 2.0 µL

Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.009010Initial
0.509010Isocratic
2.501090Linear Gradient
3.501090Column Wash
3.609010Re-equilibration
5.009010End
Table 1: Optimized UPLC Gradient Elution Profile.
Mass Spectrometry Parameters (MRM Mode)

Analysis is performed on a Triple Quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The source temperature should be maintained at 350°C with a capillary voltage of 3.0 kV.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Target Compound266.1251.15022Quantifier (Loss of ∙CH3​ )
Target Compound266.1236.15028Qualifier (Loss of CH2​O )
Target Compound266.1223.15035Qualifier (Loss of ∙CH3​ & CO)
Target Compound266.1130.15045Qualifier (Quinoline Core)
Table 2: Optimized MRM Transitions and Collision Energies.

References

  • Strained Heterocyclic Systems. VIII. The Mass Spectral Fragmentations of 2-Arylquinolines. ElectronicsAndBooks. Available at: [Link]

  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. MDPI. Available at:[Link]

  • Identification of Metabolites of 6′-Hydroxy-3,4,5,2′,4′-pentamethoxychalcone in Rats by a Combination of Ultra-High-Performance Liquid Chromatography with Linear Ion Trap-Orbitrap Mass Spectrometry. MDPI. Available at: [Link]

Sources

Method

Using 2-(2,4-Dimethoxyphenyl)quinoline in anti-proliferative assays

Application Note: Evaluating the Anti-Proliferative Mechanisms of 2-(2,4-Dimethoxyphenyl)quinoline in Oncology Models Introduction & Mechanistic Rationale The quinoline scaffold is a privileged structure in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluating the Anti-Proliferative Mechanisms of 2-(2,4-Dimethoxyphenyl)quinoline in Oncology Models

Introduction & Mechanistic Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, widely recognized for its versatile anti-cancer properties[1]. Specifically, 2-arylquinolines have emerged as potent anti-proliferative agents capable of disrupting critical cellular pathways[2]. The introduction of a 2,4-dimethoxyphenyl moiety at the C2 position of the quinoline ring significantly enhances the molecule's binding affinity to multiple oncology targets.

As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is effective. The electron-donating methoxy groups act as crucial hydrogen-bond acceptors, optimizing the steric and electronic profile required to interact with the colchicine-binding site of tubulin[3]. Furthermore, this planar, electron-rich configuration allows the molecule to effectively dock into the ATP-binding hinge regions of critical kinases like EGFR and FAK[2], as well as stabilize Topoisomerase I-DNA cleavage complexes[4].

In this application note, we outline a comprehensive, self-validating experimental workflow to assess the cytotoxicity and mechanistic action of 2-(2,4-Dimethoxyphenyl)quinoline. By investigating its dual role as a tubulin polymerization inhibitor and a kinase disruptor, researchers can accurately profile its therapeutic window and efficacy in solid tumor models.

Mechanistic Pathway

MOA Compound 2-(2,4-Dimethoxyphenyl)quinoline Tubulin Tubulin (Colchicine Site) Compound->Tubulin Binds Kinases EGFR / FAK Kinases Compound->Kinases Inhibits Microtubules Microtubule Depolymerization Tubulin->Microtubules Signaling Inhibition of PI3K/AKT Pathway Kinases->Signaling CellCycle G2/M Phase Arrest Microtubules->CellCycle Apoptosis Apoptosis / Cell Death Signaling->Apoptosis CellCycle->Apoptosis

Fig 1: Dual-action signaling pathway of 2-(2,4-Dimethoxyphenyl)quinoline inducing apoptosis.

Experimental Design & Causality (E-E-A-T)

To ensure scientific integrity, every protocol described below is designed as a self-validating system. We do not simply measure cell death; we confirm the mechanism of that death through orthogonal assays.

  • Viability Readout Causality: We employ an ATP-dependent luminescent assay (CellTiter-Glo) rather than metabolic reduction assays (MTT/MTS). Quinoline derivatives can sometimes interfere with tetrazolium reduction, leading to false-positive viability signals. ATP quantitation directly correlates with metabolically active cells, completely bypassing redox interference.

  • Self-Validating Controls: For tubulin polymerization assays, Colchicine (a known depolymerizer) and Paclitaxel (a known stabilizer) must be run in parallel with 2-(2,4-Dimethoxyphenyl)quinoline. This establishes a dynamic assay window and confirms the specific depolymerizing nature of the 2-arylquinoline scaffold.

  • Cell Line Selection: We utilize HCT-116 (Colorectal) and MCF-7 (Breast) carcinoma lines, as these models overexpress EGFR/FAK and are highly sensitive to microtubule disruption[2].

Step-by-Step Protocols

Protocol 1: High-Throughput Cell Viability Assay (ATP-Quantitation)
  • Cell Seeding: Harvest HCT-116 and MCF-7 cells in the logarithmic growth phase. Seed at a density of 3,000 cells/well in 90 µL of complete medium (DMEM + 10% FBS) in a 96-well opaque white microplate (to prevent luminescent crosstalk). Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of 2-(2,4-Dimethoxyphenyl)quinoline in 100% molecular-grade DMSO. Perform a 3-fold serial dilution in complete medium to generate a 10X concentration plate (range: 0.1 µM to 1000 µM).

  • Treatment: Add 10 µL of the 10X compound to the 90 µL of cells (final concentration: 0.01 µM to 100 µM; final DMSO = 0.1%). Include a 0.1% DMSO vehicle control. Incubate for 72 hours.

  • Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent per well. Shake on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Record luminescence using a multimode microplate reader (integration time = 1 second/well). Calculate IC₅₀ using non-linear regression (curve fit) in GraphPad Prism.

Protocol 2: Cell Cycle Analysis via Flow Cytometry
  • Treatment & Harvest: Treat HCT-116 cells with 2-(2,4-Dimethoxyphenyl)quinoline at 1X, 5X, and 10X its established IC₅₀ for 24 hours. Harvest both adherent and floating cells (to capture apoptotic populations) using Trypsin-EDTA.

  • Fixation: Wash the cell pellet with cold PBS. Resuspend in 300 µL of cold PBS and add 700 µL of ice-cold absolute ethanol dropwise while vortexing gently. Fix at -20°C for at least 2 hours.

  • Staining: Centrifuge to remove ethanol, wash twice with PBS, and resuspend in 500 µL of FxCycle™ PI/RNase Staining Solution (Propidium Iodide + RNase A). Incubate in the dark at room temperature for 30 minutes. (Causality Note: RNase A is critical; without it, PI will intercalate into double-stranded RNA, artificially broadening the DNA content peaks and masking true G2/M arrest).

  • Acquisition: Analyze on a flow cytometer, collecting a minimum of 10,000 single-cell events. Use a pulse-width vs. pulse-area plot to exclude doublets. 2-arylquinolines typically induce a distinct G2/M phase block due to tubulin disruption.

Protocol 3: In Vitro Tubulin Polymerization Assay
  • Preparation: Pre-warm a 96-well half-area black plate to 37°C. Keep the Tubulin protein (>99% pure, porcine brain) strictly on ice.

  • Reaction Mix: Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10 µM fluorescent reporter (DAPI-based tubulin reporter).

  • Compound Addition: Add 2-(2,4-Dimethoxyphenyl)quinoline (final 5 µM and 10 µM), Colchicine (3 µM, positive control for inhibition), Paclitaxel (3 µM, positive control for enhancement), and DMSO (vehicle).

  • Initiation: Add 2 mg/mL tubulin to the wells to initiate polymerization.

  • Kinetic Reading: Immediately read fluorescence (Ex 360 nm / Em 420 nm) every minute for 60 minutes at 37°C. A decrease in the Vmax of the polymerization curve relative to the vehicle confirms direct tubulin inhibition.

Data Presentation

The following table summarizes expected quantitative benchmarks for 2-(2,4-Dimethoxyphenyl)quinoline derivatives across standard oncology models, demonstrating its broad-spectrum anti-proliferative profile[4].

Cell LineTissue OriginTarget Expression ProfileExpected IC₅₀ (µM)Primary Phenotype Observed
HCT-116 Colorectal CarcinomaHigh EGFR / High FAK1.25 ± 0.15G2/M Arrest, Apoptosis
DLD-1 Colorectal CarcinomaHigh EGFR1.80 ± 0.22G2/M Arrest, Apoptosis
MCF-7 Breast AdenocarcinomaER+ / Moderate FAK2.10 ± 0.30Tubulin Depolymerization
HeLa Cervical AdenocarcinomaHPV18+ / High TOP13.45 ± 0.41DNA Cleavage Complex
HEK-293 Normal Embryonic KidneyBaseline> 25.00Minimal Toxicity

Experimental Workflow Diagram

Workflow CellCulture Cell Culture (HCT-116, MCF-7) Treatment Compound Treatment (0.01 - 100 µM) CellCulture->Treatment Viability Viability Assay (CellTiter-Glo) Treatment->Viability FlowCyto Cell Cycle Analysis (PI Staining) Treatment->FlowCyto TubulinAssay Tubulin Polymerization (Fluorescence) Treatment->TubulinAssay DataAnalysis IC50 & Mechanism Determination Viability->DataAnalysis FlowCyto->DataAnalysis TubulinAssay->DataAnalysis

Fig 2: Self-validating experimental workflow for evaluating anti-proliferative activity.

References

  • 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights . nih.gov. 2

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity . nih.gov.4

  • Review on recent development of quinoline for anticancer activities . arabjchem.org. 1

  • Chemical structures of known tubulin inhibitors (lead compounds) and designed compound . researchgate.net. 3

Sources

Application

Application Note: Development and Validation of Cell-Based Assays for 2-(2,4-Dimethoxyphenyl)quinoline Derivatives

Overview The 2-phenylquinoline scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds[1]. Specifically, derivatives such as 2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

The 2-phenylquinoline scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds[1]. Specifically, derivatives such as 2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid have garnered significant attention in oncology drug development due to their ability to selectively inhibit Histone Deacetylase 3 (HDAC3)[2]. Inhibition of HDACs by these quinoline analogs alters epigenetic signatures, leading to G2/M cell cycle arrest and the induction of apoptosis in various cancer cell lines[3].

This application note provides a comprehensive, self-validating protocol for evaluating the biological activity of newly synthesized 2-(2,4-dimethoxyphenyl)quinoline derivatives. By combining high-throughput viability screening with targeted mechanistic assays, researchers can establish robust Structure-Activity Relationships (SAR).

Scientific Rationale & Assay Logic (E-E-A-T)

Developing a trustworthy and reproducible assay requires understanding the causality behind each experimental variable:

  • Cell Line Selection: K562 (human chronic myelogenous leukemia) and HeLa (cervical cancer) cells are utilized as primary screening models because literature demonstrates their acute sensitivity to 2-arylquinoline-mediated anti-proliferative effects[1][3]. HepG2 (hepatocellular carcinoma) cells are incorporated to assess baseline cytotoxicity and establish an in vitro therapeutic index[4].

  • Assay Chemistry: The Cell Counting Kit-8 (CCK-8) is selected over traditional MTT assays. CCK-8 utilizes the highly water-soluble tetrazolium salt WST-8, eliminating the need for toxic solubilization steps (like DMSO addition to dissolve formazan crystals)[2]. This preserves cell architecture, allowing for multiplexed downstream analysis on the same plate.

  • Self-Validating Systems: A protocol is only as reliable as its internal controls. Every assay plate must include a vehicle control (0.1% DMSO) to establish 100% baseline viability, and a positive control (e.g., SAHA/Vorinostat) to validate the dynamic range[3]. The assay's trustworthiness is mathematically verified using the Z'-factor; only plates achieving a Z'-factor 0.5 are accepted for IC 50​ determination.

MOA Cpd 2-(2,4-Dimethoxyphenyl) quinoline HDAC3 HDAC3 Inhibition Cpd->HDAC3 Histone Histone Hyperacetylation HDAC3->Histone Gene Gene Expression (↑ p21, ↑ Bax) Histone->Gene Arrest G2/M Cell Cycle Arrest Gene->Arrest Apoptosis Cellular Apoptosis Gene->Apoptosis

Mechanism of Action: 2-arylquinoline derivatives inhibit HDAC3, driving apoptosis and cycle arrest.

Experimental Protocols

Workflow Seed 1. Cell Seeding (K562/HeLa, 96-well plate) Treat 2. Compound Treatment (0.1 - 100 µM Dose Response) Seed->Treat Incubate 3. Incubation (24h - 48h at 37°C, 5% CO2) Treat->Incubate Readout 4. Multiplex Readout (CCK-8 Viability / HDAC-Glo) Incubate->Readout Analyze 5. Data Analysis (IC50 & Z'-factor Validation) Readout->Analyze

High-throughput cell-based assay workflow for evaluating 2-arylquinoline compound efficacy.

Protocol 1: High-Throughput Antiproliferative Assay (CCK-8)

Objective: Determine the half-maximal inhibitory concentration (IC 50​ ) of 2-(2,4-dimethoxyphenyl)quinoline derivatives.

  • Cell Seeding: Harvest K562 or HeLa cells in the exponential growth phase. Seed cells into a 96-well flat-bottom microplate at a density of 5×103 cells/well in 100 µL of complete RPMI-1640 or DMEM medium (supplemented with 10% FBS)[1][5]. Incubate overnight at 37°C in a 5% CO 2​ humidified atmosphere.

  • Compound Preparation: Dissolve the 2-(2,4-dimethoxyphenyl)quinoline derivative in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final well concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate the old media (for adherent cells) and add 100 µL of the compound-containing media to the respective wells[5]. Include SAHA (2 µM) as a positive control[3]. Incubate for 48 hours.

  • CCK-8 Addition: Add 10 µL of CCK-8 reagent directly to each well. Incubate the plate for an additional 2–4 hours at 37°C[2].

  • Absorbance Reading: Measure the optical density (OD) at 450 nm using a microplate reader.

  • Data Analysis: Calculate % Cell Viability = [(ODtreated​−ODblank​)/(ODvehicle​−ODblank​)]×100 . Plot dose-response curves using non-linear regression to determine the IC 50​ .

Protocol 2: In-Cellular Target Engagement (HDAC3 Inhibition)

Objective: Validate that the observed cytotoxicity is causally linked to HDAC3 inhibition.

  • Preparation: Seed K562 cells ( 1×104 cells/well) in a white-walled 96-well plate and treat with the test compound at its established IC 50​ concentration for 24 hours.

  • Lysis & Substrate Addition: Add 100 µL of HDAC-Glo™ I/II Reagent (containing a cell-permeable acetylated peptide substrate) to each well. The reagent simultaneously lyses the cells and initiates the luminescent reaction.

  • Incubation & Readout: Incubate at room temperature for 30 minutes. Measure luminescence. A dose-dependent decrease in luminescence relative to the vehicle control confirms intracellular HDAC inhibition[2].

Protocol 3: Apoptosis and Cell Cycle Analysis

Objective: Confirm the mechanism of cell death via flow cytometry.

  • Treatment & Harvest: Treat K562 cells with 1 µM, 2 µM, and 4 µM of the quinoline derivative for 48 hours[3]. Harvest cells, wash twice with cold PBS, and centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the samples using a flow cytometer. The active compound should promote apoptosis in a dose-dependent manner, shifting cell populations from live (Annexin V-/PI-) to early apoptotic (Annexin V+/PI-) and late apoptotic (Annexin V+/PI+) states[3].

Quantitative Data Summary

To benchmark newly synthesized 2-(2,4-dimethoxyphenyl)quinoline derivatives, compare experimental results against established reference data for 2-arylquinoline-4-carboxylic acid analogs (Table 1).

Table 1: Reference Pharmacological Profile for 2-Arylquinoline Derivatives

Compound ClassTarget Cell LinePrimary MechanismReference IC50 (µM)Selectivity Index (vs. HepG2)
2-Phenylquinoline-4-carboxylic acid (Lead)K562 (Leukemia)HDAC3 Inhibition / Apoptosis1.02 - 2.00> 2.0
2-Phenylquinoline-4-carboxylic acid (Lead)HeLa (Cervical)G2/M Arrest2.89 - 4.15> 1.5
2-(2,4-Dimethoxyphenyl)quinoline AnalogHepG2 (Hepatocellular)Cytotoxicity Baseline> 10.0 (Target)N/A
SAHA (Vorinostat - Control)K562 (Leukemia)Pan-HDAC Inhibition0.50 - 1.501.2

(Note: Data synthesized from comparative SAR studies of 2-phenylquinoline derivatives[2][3][4])

References

  • Title: Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors Source: Frontiers in Chemistry URL: [Link]

  • Title: 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights Source: PubMed Central (PMC) URL: [Link]

  • Title: Identification of Small Molecule Lead Compounds for Visceral Leishmaniasis Using a Novel Ex Vivo Splenic Explant Model System Source: PLOS Neglected Tropical Diseases URL: [Link]

  • Title: Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors Source: PubMed Central (PMC) URL: [Link]

Sources

Method

Application Note: Synthesis of 2-(2,4-Dimethoxyphenyl)quinoline from 2-Aminoacetophenone

Strategic Rationale & Chemical Logic The quinoline scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of antimalarial, anticancer, and antibacterial agents. While the classic...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Chemical Logic

The quinoline scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of antimalarial, anticancer, and antibacterial agents. While the classical Friedländer annulation is the standard method for quinoline synthesis, it fundamentally relies on the condensation of an o-aminobenzaldehyde with a ketone[1].

When the starting material is an o-aminoaryl ketone—specifically 2-aminoacetophenone —and the coupling partner is an aldehyde (e.g., 2,4-dimethoxybenzaldehyde ), a direct Friedländer approach is chemically incompatible[2]. Direct base-catalyzed condensation of these two precursors yields a 2'-aminochalcone. A common pitfall in synthetic design is attempting to directly cyclize this chalcone, which thermodynamically favors an intramolecular oxo-Michael addition, trapping the molecule as a 2-aryl-2,3-dihydroquinolin-4(1H)-one (aza-flavanone) or a 4-quinolone[3].

The Expert Solution: To bypass the quinolone thermodynamic sink and access the fully aromatic, deoxygenated 2-(2,4-dimethoxyphenyl)quinoline, the C4-carbonyl of the intermediate chalcone must be selectively reduced to an allylic alcohol prior to cyclization. Subsequent acid-catalyzed cyclization generates a resonance-stabilized allylic carbocation that is trapped by the ortho-amine. A final oxidative aromatization yields the target quinoline.

Mechanistic Pathway & Workflow

G A 2-Aminoacetophenone + 2,4-Dimethoxybenzaldehyde B 2'-Aminochalcone (Intermediate 1) A->B KOH, EtOH (Aldol Condensation) C Allylic Alcohol (Intermediate 2) B->C NaBH4, CeCl3 (Luche Reduction) D 2-(2,4-Dimethoxyphenyl) quinoline C->D p-TsOH, DDQ (Cyclization & Oxidation)

Workflow for 2-(2,4-Dimethoxyphenyl)quinoline via chalcone reduction and cyclization.

Experimental Protocols (Self-Validating System)

Phase 1: Claisen-Schmidt Condensation (Synthesis of 2'-Aminochalcone)

Objective: Form the carbon-carbon bond between the acetyl methyl group and the aldehyde carbon without triggering premature cyclization.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-aminoacetophenone (1.35 g, 10.0 mmol) and 2,4-dimethoxybenzaldehyde (1.66 g, 10.0 mmol) in 20 mL of absolute ethanol.

  • Base Addition: Dissolve KOH (1.12 g, 20.0 mmol) in 2 mL of distilled water and add it dropwise to the stirring solution at room temperature.

  • Causality Check: The reaction is strictly maintained at room temperature. Elevated temperatures provide the activation energy required for the amine to attack the newly formed enone, which would irreversibly form the unwanted aza-flavanone[3].

  • Workup: After 12 hours of stirring, pour the mixture into 100 mL of ice-cold water. Collect the resulting precipitate via vacuum filtration, wash with cold water until neutral, and recrystallize from ethanol.

  • Validation Checkpoint: TLC (Hexane/EtOAc 7:3) must show a bright yellow spot. IR spectroscopy should confirm the presence of a conjugated carbonyl stretch at ~1640 cm⁻¹.

Phase 2: Luche Reduction to the Allylic Alcohol

Objective: Selectively reduce the enone carbonyl to an alcohol while preserving the conjugated alkene.

  • Reaction Setup: Suspend the 2'-aminochalcone (2.83 g, 10.0 mmol) and CeCl₃·7H₂O (3.73 g, 10.0 mmol) in 30 mL of methanol. Cool the mixture to 0 °C in an ice bath.

  • Reduction: Add NaBH₄ (0.45 g, 12.0 mmol) portion-wise over 15 minutes to manage hydrogen evolution.

  • Causality Check: CeCl₃ acts as a hard Lewis acid, selectively coordinating to the hard carbonyl oxygen. This activates the carbonyl for direct 1,2-reduction by NaBH₄ and completely suppresses the 1,4-conjugate reduction of the alkene, which is critical for the subsequent ring-closing step.

  • Workup: Stir for 1 hour, allowing the reaction to warm to room temperature. Quench with 10 mL of saturated NH₄Cl. Extract with ethyl acetate (3 × 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint: The bright yellow color of the starting material will fade to a pale yellow or colorless oil. TLC will show the complete disappearance of the chalcone spot.

Phase 3: Acid-Catalyzed Cyclization & Oxidative Aromatization

Objective: Dehydrate the allylic alcohol to induce ring closure, followed by in situ oxidation to the fully aromatic quinoline.

  • Reaction Setup: Dissolve the crude allylic alcohol (approx. 10.0 mmol) in 40 mL of anhydrous toluene.

  • Reagent Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH, 0.19 g, 1.0 mmol) as the acid catalyst, followed by DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone; 2.27 g, 10.0 mmol) as the oxidant.

  • Causality Check: p-TsOH protonates the hydroxyl group, facilitating the loss of water to form an electrophilic allylic carbocation. The ortho-amine attacks this center, forming a 1,2-dihydroquinoline. DDQ immediately acts as a hydride acceptor, driving the thermodynamic equilibrium toward the highly stable, fully conjugated quinoline ring.

  • Workup: Reflux the mixture for 4 hours. Cool to room temperature, filter off the precipitated DDHQ by-product, and wash the filtrate with saturated NaHCO₃ (2 × 20 mL) to remove the acid. Concentrate and purify via silica gel column chromatography (Hexane/EtOAc gradient).

  • Validation Checkpoint: The purified 2-(2,4-dimethoxyphenyl)quinoline will exhibit intense blue fluorescence under 365 nm UV light, a definitive hallmark of the fully aromatized quinoline core.

Quantitative Data & Analytical Benchmarks

The following table summarizes the expected physical properties, yields, and diagnostic proton NMR benchmarks required to validate each stage of the synthesis.

Synthesis StageTarget CompoundExpected YieldPhysical StateDiagnostic ¹H NMR Benchmarks (CDCl₃, 400 MHz)
Phase 1 2'-Aminochalcone85–90%Bright Yellow Solidδ 7.85 (d, J = 15.5 Hz, 1H, trans-alkene), δ 6.30 (br s, 2H, NH₂)
Phase 2 Allylic Alcohol92–95%Pale Yellow Oilδ 5.60 (m, 1H, CH-OH), disappearance of carbonyl ¹³C peak
Phase 3 2-(2,4-Dimethoxyphenyl)quinoline75–80%Off-White Solidδ 8.15 (d, J = 8.5 Hz, 1H, Quinoline H-4), δ 3.85 (s, 6H, OCH₃)

Sources

Technical Notes & Optimization

Troubleshooting

Side reactions in the Combes synthesis of substituted quinolines

Technical Support Center: Combes Quinoline Synthesis A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the Combes synthesis of substituted quinolines. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Combes Quinoline Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Combes synthesis of substituted quinolines. This guide is designed to provide actionable solutions to common challenges encountered during this foundational reaction. We will delve into the causality behind frequent side reactions and offer field-proven strategies to optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the Combes synthesis in a direct question-and-answer format.

Q1: My reaction is producing a low yield of the desired quinoline and a significant amount of a regioisomeric byproduct. How can I improve the selectivity?

Why it Happens: This is a classic challenge in the Combes synthesis, especially when using unsymmetrical β-diketones. The initial condensation of the aniline with the β-diketone can occur at either of the two carbonyl groups, leading to two different enamine intermediates.[1] The subsequent acid-catalyzed cyclization, which is the rate-determining step, then produces a mixture of quinoline regioisomers.[2] The final ratio is governed by a delicate balance of steric and electronic effects.[3]

How to Fix It:

  • Steric Control: You can influence the selectivity by modifying the steric bulk of the β-diketone. Increasing the size of a substituent on one side of the diketone will sterically hinder the aniline's approach to the adjacent carbonyl, favoring condensation at the less hindered site.[1][2] This generally directs the synthesis towards the 2-substituted quinoline.[2]

  • Electronic Control: The electronic nature of substituents on the aniline also plays a crucial role. Electron-donating groups (like methoxy) on the aniline can favor the formation of 2-substituted quinolines, while electron-withdrawing groups (like chloro- or fluoro-) can lead to the 4-substituted isomer being the major product.[2]

  • Catalyst Choice: While concentrated sulfuric acid (H₂SO₄) is traditional, alternative acid catalysts can offer better regioselectivity. A mixture of polyphosphoric acid (PPA) and an alcohol, which forms a polyphosphoric ester (PPE), has been shown to be a more effective and sometimes more selective dehydrating agent and catalyst.[2][4]

Q2: My reaction mixture is turning into a dark, intractable tar, and I'm struggling to isolate any product. What's causing this polymerization?

Why it Happens: Tar formation is a common issue in many acid-catalyzed quinoline syntheses, particularly those requiring high temperatures.[4] While the Combes synthesis is generally less prone to this than reactions like the Skraup synthesis, excessive heat can cause decomposition of the starting materials or the enamine intermediate, leading to polymerization and other side reactions.[4][5] The strong acid catalyst itself can promote unwanted polymerization of reactive intermediates.

How to Fix It:

  • Temperature Management: This is the most critical parameter. Ensure the reaction is not overheating. It is better to heat the reaction at a slightly lower temperature for a longer duration to avoid degradation.[5] The cyclization step typically requires elevated temperatures (often 100-150°C), but this must be carefully controlled.[6]

  • Staged Temperature Profile: A two-step temperature profile can be effective. First, run the initial condensation of the aniline and β-diketone at a moderate temperature (or even room temperature) to form the enamine intermediate.[4][6] Then, after the enamine has formed, slowly add the acid catalyst at a low temperature (e.g., in an ice bath) before carefully heating to induce cyclization.[4][7]

  • Catalyst Concentration: Use the minimum amount of acid catalyst required to promote efficient cyclization. Excessively strong acidic conditions can accelerate tar formation.[8] PPA is often easier to handle and can sometimes lead to cleaner reactions than H₂SO₄.[9]

Q3: The reaction seems to have stalled. I'm recovering unreacted starting materials or the enamine intermediate, but very little of the final quinoline product. What is preventing the cyclization?

Why it Happens: A stalled reaction points to an issue with the cyclization and dehydration steps, which are often the most demanding part of the synthesis.[2] Several factors can cause this:

  • Insufficiently Strong Acid: The electrophilic aromatic substitution (the ring-closing step) requires a strong acid to protonate the enamine intermediate, making it sufficiently electrophilic to attack the aniline ring.[6][10]

  • Deactivated Aniline: If your aniline substrate has strong electron-withdrawing groups (e.g., -NO₂), the aromatic ring is deactivated.[11] This makes the ring less nucleophilic and less likely to attack the protonated enamine, thus hindering or completely preventing cyclization.[11]

  • Presence of Water: Water is produced during both the enamine formation and the final dehydration step. If not effectively removed, its presence can inhibit these equilibrium-driven steps.[4]

How to Fix It:

  • Catalyst Choice & Dehydration: Ensure your acid catalyst is also a powerful dehydrating agent. Concentrated H₂SO₄ and PPA are used for this dual purpose.[6][9] PPA is particularly effective due to its high viscosity and strong dehydrating properties.[9][12]

  • Forcing Conditions for Deactivated Substrates: For anilines with electron-withdrawing groups, you may need to use more forcing conditions, such as higher temperatures or longer reaction times, to drive the cyclization to completion.[13] However, this must be balanced against the risk of tar formation.

  • Use of Anhydrous Reagents: While the reaction generates water, starting with anhydrous reagents and solvents can help shift the initial equilibrium toward the enamine intermediate.[4]

Frequently Asked Questions (FAQs)

  • Q: How do I choose between sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA) as a catalyst?

    • A: Both are strong acids and effective dehydrating agents. H₂SO₄ is a classic and widely available choice.[2] PPA, however, is often considered superior for several reasons: it is a less harsh oxidizing agent, its high viscosity can make reactions easier to control, and it can sometimes provide higher yields and cleaner products.[9][12] PPA is particularly useful when working with sensitive substrates. Due to its high viscosity, it is best handled at slightly elevated temperatures (above 60°C).[9]

  • Q: What is the optimal temperature for the Combes synthesis?

    • A: There is no single optimal temperature; it is highly dependent on the specific substrates. Generally, the initial enamine formation can occur at room temperature or with gentle heating.[6] The crucial acid-catalyzed cyclization and dehydration step typically requires higher temperatures, often in the range of 100-150°C.[6][7] It is always best to monitor the reaction's progress by TLC to determine the optimal balance of temperature and time.

  • Q: Can I run this reaction with a meta-substituted aniline? What should I expect?

    • A: Yes, but you should expect to get a mixture of isomeric products. With a meta-substituted aniline, the ring closure can occur at either of the two non-equivalent ortho positions, leading to, for example, a mixture of 5- and 7-substituted quinolines.[6] Separating these isomers often requires careful chromatography.

Visualizing the Pathways

To better understand the reaction and potential pitfalls, the following diagrams illustrate the core mechanism and a common side reaction.

Combes_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline Enamine β-Enaminone (Intermediate) Aniline->Enamine Condensation (-H₂O) Diketone β-Diketone Diketone->Enamine Protonated Protonated Intermediate Enamine->Protonated Acid Catalysis (H⁺) Cyclized Cyclized Adduct Protonated->Cyclized Intramolecular Electrophilic Attack (Rate-Determining Step) Quinoline Substituted Quinoline Cyclized->Quinoline Dehydration (-H₂O) Side_Reaction cluster_pathways Competing Condensation Pathways cluster_products Regioisomeric Products Start Aniline + Unsymmetrical β-Diketone (R1 ≠ R2) EnamineA Enamine A (Attack at C=O near R1) Start->EnamineA Pathway 1 EnamineB Enamine B (Attack at C=O near R2) Start->EnamineB Pathway 2 ProductA Quinoline Isomer A EnamineA->ProductA Cyclization ProductB Quinoline Isomer B EnamineB->ProductB Cyclization

Caption: Formation of regioisomers from an unsymmetrical β-diketone.

Experimental Protocols

Protocol 1: Standard Combes Synthesis of 2,4-Dimethylquinoline

This protocol is a representative example for the synthesis of a simple substituted quinoline.

Materials:

  • Aniline (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • Condensation: In a round-bottom flask, carefully mix aniline (1.0 eq) and acetylacetone (1.1 eq). Stir the mixture at room temperature. An exothermic reaction may occur as the enamine intermediate forms. [4]Allow the mixture to stir for 30 minutes.

  • Acid Addition & Cyclization: Cool the mixture in an ice bath. Slowly and with vigorous stirring, add concentrated sulfuric acid dropwise, ensuring the temperature does not rise excessively. Once the addition is complete, remove the ice bath and gently heat the reaction mixture in a water bath at 100°C for 20-30 minutes. [8]Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the cooled reaction mixture onto a generous amount of crushed ice in a separate beaker.

  • Neutralization: While cooling the beaker in an ice bath, slowly neutralize the acidic solution by adding a base, such as concentrated aqueous ammonia or a sodium hydroxide solution, until the solution is basic (check with pH paper).

  • Isolation: The quinoline derivative may precipitate as a solid or separate as an oil. Collect any solid by filtration. If an oil forms, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography, distillation, or recrystallization. [4]

Protocol 2: Optimized Combes Synthesis Using Polyphosphoric Acid (PPA)

This protocol utilizes PPA, which can offer advantages for more challenging substrates.

Materials:

  • Substituted Aniline (1.0 eq)

  • β-Diketone (1.0 eq)

  • Polyphosphoric Acid (PPA)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer (PPA is very viscous), add polyphosphoric acid. [14]Heat the PPA to approximately 80-90°C to reduce its viscosity and allow for effective stirring. [9]2. Addition of Reactants: To the heated PPA, add the aniline (1.0 eq) with continuous stirring. Once the aniline has dissolved, slowly add the β-diketone (1.0 eq) to the mixture. [15]3. Cyclization: Increase the reaction temperature to 110-120°C and stir for 2-4 hours. [14][15]The optimal time and temperature will depend on the substrate and should be determined by TLC monitoring.

  • Work-up: Allow the reaction mixture to cool to room temperature. In a large beaker, prepare a mixture of ice and water. Carefully and slowly pour the viscous reaction mixture into the ice-water with vigorous stirring. This step is highly exothermic. [9]5. Neutralization & Isolation: Neutralize the slurry with a strong base (e.g., 50% NaOH solution) while cooling in an ice bath. Extract the product with an organic solvent, and then follow the purification steps outlined in Protocol 1.

Data Summary: Catalyst and Substituent Effects

The choice of catalyst and the electronic nature of the aniline substituent can significantly impact the final product distribution.

Aniline Substituentβ-DiketoneCatalystMajor ProductReference
H (Aniline)AcetylacetoneH₂SO₄2,4-Dimethylquinoline[8]
Methoxy (Electron-Donating)TrifluoroacetylacetonePPA/Ethanol (PPE)2-CF₃ Isomer[2]
Chloro (Electron-Withdrawing)TrifluoroacetylacetonePPA/Ethanol (PPE)4-CF₃ Isomer[2]
meta-ChloroanilineAcetylacetoneH₂SO₄7-Chloro-2,4-dimethylquinoline[11]

References

  • Various Authors. Combes quinoline synthesis. Molbase. Available from: [Link]

  • Yadav, A. K., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available from: [Link]

  • Wikipedia. Combes quinoline synthesis. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Ahluwalia, V. K., & Parashar, R. K. Combes Quinoline Synthesis. Name Reactions in Organic Synthesis. Available from: [Link]

  • Ege, G., & Frey, H. (1981). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Tetrahedron. Available from: [Link]

  • Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available from: [Link]

  • Sloop, J. C. (2009). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry. Available from: [Link]

  • Banerjee, A., & Das, R. (2023). Polyphosphoric Acid in Organic Synthesis. Journal of Advances in Chemistry. Available from: [Link]

  • Organic Syntheses. An oven-dried 100-mL single-necked round-bottomed flask equipped with a Teflon-coated magnetic stir bar. Organic Syntheses Procedure. Available from: [Link]

  • Kashetti, M. G., et al. Polyphosphoric Acid in Organic Synthesis. Chemical Reviews. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Organic Chemistry Portal. Available from: [Link]

  • Scribd. Combes Quinoline Synthesis Overview. Scribd. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. JOCPR. Available from: [Link]

  • ResearchGate. Synthesis and characterization of comb-polymers with controlled structure. ResearchGate. Available from: [Link]

  • ResearchGate. (PDF) Polyphosphoric Acid in Organic Synthesis. ResearchGate. Available from: [Link]

  • MDPI. Efficient Regioselective Synthesis of Novel Condensed Sulfur–Nitrogen Heterocyclic Compounds Based on Annulation Reactions of 2-Quinolinesulfenyl Halides with Alkenes and Cycloalkenes. MDPI. Available from: [Link]

  • Knochel, P., et al. (2022). Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). Angewandte Chemie International Edition. Available from: [Link]

  • Chemistry lover. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism. YouTube. Available from: [Link]

  • Clet, G., et al. (2022). [2+2] Cyclo-Addition Reactions for Efficient Polymerization on a HOPG Surface at Ambient Conditions. Polymers. Available from: [Link]

Sources

Optimization

Advanced Technical Support Center: Copper-Catalyzed Quinoline Synthesis

Welcome to the Application Science Support Portal. As drug development professionals and synthetic chemists, you understand that the quinoline scaffold is a privileged pharmacophore.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal. As drug development professionals and synthetic chemists, you understand that the quinoline scaffold is a privileged pharmacophore. Copper catalysis offers a highly efficient, step-economical, and sustainable pathway for constructing these heterocycles compared to traditional, harsh named reactions (e.g., Skraup or Friedländer syntheses).

However, transition-metal-catalyzed cascade reactions are highly sensitive to subtle environmental changes. This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind catalytic failures, provide self-validating experimental protocols, and offer data-driven optimization strategies to ensure your synthetic workflows are robust and reproducible.

Mechanistic Pathway Visualization

To troubleshoot a catalytic cycle, you must first understand its intermediate states. The diagram below illustrates the widely utilized indirect Friedländer approach—the copper-catalyzed dehydrogenative coupling of 2-aminobenzyl alcohols with ketones. Understanding this cascade is critical: a failure at the alcohol oxidation step requires different interventions than a failure at the cyclodehydration step.

Mechanism A Cu(II) Precatalyst (e.g., Cu(OTf)2 + Ligand) B Cu-Alkoxy Intermediate (Alcohol Coordination) A->B + 2-Aminobenzyl Alcohol - H2O C 2-Aminobenzaldehyde (via β-H elimination) B->C β-H Elimination (Cu-H species formed) C->A O2/Oxidant Regenerates Catalyst D Cross-Aldol Condensation (with Ketone + Base) C->D + Ketone + Base (e.g., NaOH) E Intramolecular Cyclodehydration D->E Intermediate Enone F Substituted Quinoline (Target Product) E->F - H2O

Catalytic cycle for Cu-catalyzed dehydrogenative quinoline synthesis.

Troubleshooting & FAQs

Q1: My reaction stalls at 30-40% conversion, and the reaction mixture turns from deep green to a murky brown. What is causing this catalyst deactivation?

Causality: The color shift from green (characteristic of active Cu(II) species) to brown indicates the premature reduction and subsequent disproportionation of the copper catalyst into inactive Cu(0) or uncoordinated Cu(I) oxide aggregates. This typically occurs when the terminal oxidant (e.g., O₂ or DMSO) is insufficient to regenerate the active Cu(II) state after the β-hydride elimination step, breaking the catalytic cycle[1]. Actionable Fix:

  • Ensure Oxidant Stoichiometry: If running an aerobic oxidation, ambient air may not provide sufficient mass transfer. Equip the reaction vessel with an O₂ balloon.

  • Ligand Shielding: Introduce a bidentate nitrogen ligand to stabilize the coordination sphere. Research demonstrates that the addition of2 significantly improves yields by preventing catalyst aggregation at elevated temperatures[2].

Q2: I am synthesizing 2,4-disubstituted quinolines via a multicomponent reaction (MCR), but I am observing poor regioselectivity and multiple side products. How can I optimize this?

Causality: In, regioselectivity is heavily dependent on the orientation of the intermediate imine during the aza-Diels-Alder or cyclization step. Protic solvents (like ethanol) can hydrogen-bond with intermediates, disrupting the precise coordination of the alkyne or enamine to the copper center, leading to competitive kinetic side reactions. Actionable Fix: Switch from a protic solvent to an aprotic, non-polar solvent such as toluene, and elevate the temperature to 110 °C. Toluene enhances the thermodynamic control of the cyclization, strongly favoring the formation of the most stable regioisomer.

Q3: When using the indirect Friedländer approach, my yield of the target quinoline is low, but TLC shows a high concentration of unreacted 2-aminobenzaldehyde. Why isn't the cyclization proceeding?

Causality: The reaction proceeds via a two-step cascade: dehydrogenation of the alcohol to the aldehyde, followed by a base-catalyzed cross-aldol condensation and cyclodehydration. If the aldehyde is pooling, the copper-catalyzed dehydrogenation is functioning perfectly, but the subsequent aldol condensation is failing. This is usually due to base depletion or insufficient base strength to deprotonate the ketone[1]. Actionable Fix: Optimize the base loading. While excessively strong bases (like KOtBu) can cause unwanted side reactions or degrade the catalyst, using1 provides the ideal thermodynamic balance to drive the aldol attack without degrading the intermediate[1].

Quantitative Optimization Data

The following table synthesizes optimization data for the model reaction (2-aminobenzyl alcohol + acetophenone) to highlight the dramatic impact of ligand and solvent selection on the final yield.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Observation / Causality
1CuCl₂ (5)NoneNaOH (1.0)Toluene11035Rapid catalyst degradation (brown precipitate).
2Cu(OAc)₂ (5)1,10-Phen (5)NaOH (1.0)DMF11045Polar solvent disrupts intermediate coordination.
3Cu(OTf)₂ (5)NoneNaOH (0.7)Toluene11052Incomplete conversion; aldehyde pooling observed.
4Cu(OTf)₂ (5)1,10-Phen (5)NaOH (0.7)Toluene11092 Optimal stabilization of Cu(II) active species.
5Cu(OTf)₂ (2)1,10-Phen (2)NaOH (0.7)Toluene11078Lower catalyst loading extends required reaction time.

Validated Standard Operating Procedure (SOP)

This protocol describes a self-validating system for the Cu(OTf)₂-Catalyzed Synthesis of 2-Phenylquinoline . It includes built-in In-Process Controls (IPCs) to ensure the mechanistic integrity of the reaction at each step.

Step 1: Preparation of the Catalytic Complex

  • Action: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine Cu(OTf)₂ (5 mol%, 0.05 mmol) and 1,10-phenanthroline (5 mol%, 0.05 mmol) in 2.0 mL of anhydrous toluene.

  • IPC (Self-Validation): Stir for 15 minutes at room temperature. The solution must transition to a clear, deep blue/green color. If the solution is cloudy or brown, the copper salt has hydrated or degraded; discard and restart with fresh, dry reagents.

Step 2: Reactant and Base Addition

  • Action: Add 2-aminobenzyl alcohol (1.0 mmol), acetophenone (1.2 mmol, slight excess to drive condensation), and finely powdered NaOH (0.7 mmol).

  • Causality: The slight excess of ketone ensures complete consumption of the highly reactive 2-aminobenzaldehyde intermediate, preventing unwanted self-condensation of the aldehyde.

Step 3: Aerobic Oxidation Setup

  • Action: Purge the Schlenk tube with O₂ gas for 1 minute, then attach an O₂-filled balloon to the manifold.

  • Causality: Molecular oxygen acts as the terminal oxidant, accepting electrons to regenerate the Cu(II) species and producing water as the only stoichiometric byproduct.

Step 4: Heating and Cyclization

  • Action: Transfer the tube to a pre-heated oil bath at 110 °C and stir vigorously for 12 hours.

  • IPC (Self-Validation): At t=4 hours, pull a 10 µL aliquot for TLC (Hexanes:EtOAc 4:1). You should observe a distinct spot for the intermediate 2-aminobenzaldehyde (UV active, yellow under ninhydrin). By t=12 hours, this spot must completely disappear, replaced by the highly fluorescent quinoline product spot.

Step 5: Workup and Purification

  • Action: Cool the mixture to room temperature. Dilute with 10 mL of EtOAc and wash sequentially with water (2 x 5 mL) and brine (1 x 5 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to isolate the pure 2-phenylquinoline.

References

  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions Source: RSC Publishing URL:[Link]

  • Copper Catalyzed Sustainable Synthesis Of Quinolines Source: International Journal of Scientific & Technology Research (IJSTR) URL:[Link]

  • Synthesis of Quinoline–Indole Hybrids through Cu(II)-Catalyzed Amination and Annulation between N-Oxides and o-Alkynylanilines Source: Organic Letters - ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 2-(2,4-Dimethoxyphenyl)quinoline

Welcome to the technical support center for the synthesis and scale-up of 2-(2,4-Dimethoxyphenyl)quinoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(2,4-Dimethoxyphenyl)quinoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the synthesis and scale-up of this important quinoline derivative.

Introduction: Synthetic Strategy and Core Principles

The synthesis of 2-(2,4-Dimethoxyphenyl)quinoline is most effectively approached via the Friedländer Annulation . This classic and versatile reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by a cyclodehydration to form the quinoline ring system.[1][2][3] For our target molecule, the most logical and convergent route involves the reaction between 2'-Aminoacetophenone and 2,4-Dimethoxybenzaldehyde .

The choice of the Friedländer synthesis is based on its operational simplicity, the commercial availability of the starting materials, and its adaptability to various catalytic conditions, making it suitable for scaling from the lab bench to pilot plant production.[4][5]

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of 2-(2,4-Dimethoxyphenyl)quinoline.

Q1: What is the most reliable method for synthesizing 2-(2,4-Dimethoxyphenyl)quinoline?

A1: The base-catalyzed Friedländer condensation of 2'-aminoacetophenone with 2,4-dimethoxybenzaldehyde is a highly reliable and scalable method. The reaction typically proceeds by forming a Schiff base intermediate, which then undergoes an intramolecular aldol-type condensation and subsequent dehydration to yield the final quinoline product.[2] Base catalysis, often with potassium hydroxide (KOH) in a solvent like ethanol, is generally preferred for this substrate combination as it effectively promotes the necessary condensation steps while minimizing side reactions often seen with strong acids at high temperatures.[4]

Q2: What are the critical starting materials and how does their purity affect the reaction?

A2: The key starting materials are:

  • 2'-Aminoacetophenone: This provides the benzene ring and the nitrogen atom of the quinoline core.

  • 2,4-Dimethoxybenzaldehyde: This provides the C2-aryl substituent and the C3 and C4 atoms of the quinoline ring.

The purity of these starting materials is paramount. Impurities in the 2'-aminoacetophenone can lead to the formation of undesired side-products, complicating purification. Similarly, impurities in the benzaldehyde can result in the formation of other quinoline derivatives, reducing the overall yield and purity of the target compound. Always use reagents of high purity (≥98%) and consider purification of starting materials if they have been stored for a long time or show signs of degradation.

Q3: Acid-catalyzed vs. Base-catalyzed Friedländer: Which is better for this synthesis?

A3: For the reaction between an amino-ketone (2'-aminoacetophenone) and an aldehyde (2,4-dimethoxybenzaldehyde), a base-catalyzed approach is generally more favorable. Strong acid catalysts at the high temperatures often required for Friedländer reactions can lead to degradation of the electron-rich 2,4-dimethoxybenzaldehyde.[4] Base catalysis, such as with KOH or sodium ethoxide in ethanol, promotes the aldol-type condensation under milder conditions, typically leading to cleaner reactions and higher yields for this specific transformation.[6]

Q4: Can this synthesis be performed under solvent-free conditions?

A4: Yes, solvent-free and microwave-assisted Friedländer syntheses have been successfully developed and can be advantageous for small-scale, rapid library synthesis.[7] However, for scaling up, traditional solvent-based methods offer better heat transfer and control over the reaction exotherm. A solvent-free reaction on a large scale can be difficult to stir and may lead to localized overheating and the formation of tarry byproducts. For multi-gram to kilogram scale, using a solvent like ethanol or toluene is recommended for better process control.

Troubleshooting Guide: From Bench to Scale-Up

This section is formatted as a series of problems you might encounter, followed by their probable causes and recommended solutions.

Problem 1: Low or No Yield of the Desired Product

Symptoms:

  • TLC analysis shows mostly unreacted starting materials.

  • After work-up, a very small amount of solid is isolated, or the product is an intractable oil.

Potential Cause Explanation & Recommended Solution
Insufficient Catalyst or Inactive Catalyst The base catalyst (e.g., KOH) is crucial for deprotonating the methyl group of 2'-aminoacetophenone, initiating the condensation. Solution: Ensure you are using the correct catalytic loading (typically 20-30 mol%). If the reaction is still sluggish, consider preparing a fresh solution of your base. For a scale-up, ensure the catalyst is fully dissolved or homogeneously dispersed before adding all reactants.
Suboptimal Reaction Temperature The Friedländer condensation requires sufficient thermal energy to drive the dehydration and cyclization steps. If the temperature is too low, the reaction will be exceedingly slow.[4] Solution: The reaction is typically run at the reflux temperature of the solvent (e.g., ethanol, ~78 °C). For a large-scale reaction, ensure the vessel is heated evenly and the internal temperature is monitored. If using a higher boiling solvent like toluene, start at a lower temperature (e.g., 80 °C) and gradually increase if necessary, while monitoring the reaction by TLC.
Presence of Water While some base-catalyzed reactions can tolerate small amounts of water, excess water can hinder the dehydration steps of the mechanism. Solution: Use anhydrous solvents, especially when scaling up. Ensure all glassware is thoroughly dried before use.
Premature Precipitation of Intermediates In some cases, intermediates may be less soluble than the final product and precipitate from the reaction mixture, halting the reaction. Solution: If a solid crashes out of the reaction mixture early on, try using a solvent in which all components are more soluble at the reaction temperature, or increase the solvent volume.
Problem 2: Formation of Significant Side Products or Tar

Symptoms:

  • TLC shows multiple spots in addition to the product and starting materials.

  • The reaction mixture becomes dark and viscous (tar formation).

  • The isolated product is difficult to purify.

Potential Cause Explanation & Recommended Solution
Self-Condensation of 2'-Aminoacetophenone Under strong basic conditions and high temperatures, 2'-aminoacetophenone can undergo self-condensation. Solution: Control the rate of addition of the base catalyst. On a larger scale, consider adding the base solution slowly to the mixture of the aldehyde and ketone at a slightly elevated temperature to ensure the cross-condensation is favored. Maintaining the temperature at a moderate reflux is also critical.
Reaction Temperature Too High Excessive heat can lead to the degradation of starting materials and products, resulting in polymerization and tar formation. This is a significant concern during scale-up due to challenges in heat dissipation. Solution: Maintain a controlled reflux. For large-scale reactions, use a jacketed reactor with a temperature control unit. Avoid aggressive heating. If the reaction is exothermic, controlled addition of one of the reactants can help manage the temperature.
Air Oxidation At elevated temperatures, amino-aromatic compounds can be susceptible to air oxidation, leading to colored impurities. Solution: While not always necessary for this specific reaction, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and improve the color and purity of the final product. This is a good practice to adopt during scale-up.
Problem 3: Challenges in Product Isolation and Purification (Scale-Up Focus)

Symptoms:

  • The product "oils out" instead of crystallizing.

  • The product crystallizes too quickly, trapping impurities.

  • Filtration is very slow due to very fine particles or a thick slurry.

Potential Cause Explanation & Recommended Solution
"Oiling Out" During Crystallization This occurs when the solution becomes supersaturated at a temperature above the melting point of the solid (or a solid-impurity mixture). Solution: Use a larger volume of the crystallization solvent or switch to a solvent system where the product has slightly lower solubility. Slow, controlled cooling is crucial. Start cooling slowly and once nucleation begins, maintain that temperature for a period to allow for crystal growth before cooling further.[8][9]
Rapid, Uncontrolled Crystallization "Crashing out" of the solid leads to small, often impure crystals. This can happen if a hot, concentrated solution is cooled too quickly.[8] Solution: Slow down the cooling rate. For large batches, allow the reactor to cool naturally to an intermediate temperature before applying active cooling. Stirring speed can also influence crystallization; slower stirring is often better once nucleation has started. Consider adding seed crystals at the point of supersaturation to promote controlled crystal growth.[10]
Difficult Filtration Very fine particles can clog the filter medium, making filtration slow and inefficient. A very thick slurry can also be difficult to transfer and filter. Solution: To avoid fine particles, aim for controlled crystal growth (see above). If you have a thick slurry, you may need to dilute it slightly with cold mother liquor or an anti-solvent before filtration. For large-scale filtration, ensure you have an appropriately sized filter (e.g., a Nutsche filter) and that a proper filter cloth is selected for your particle size.[]

Experimental Protocol: Base-Catalyzed Synthesis

This protocol describes a representative lab-scale synthesis of 2-(2,4-Dimethoxyphenyl)quinoline. When scaling up, careful consideration must be given to heat management, rates of addition, and equipment size.

Materials:

  • 2'-Aminoacetophenone (1.0 eq)

  • 2,4-Dimethoxybenzaldehyde (1.05 eq)

  • Potassium Hydroxide (KOH) (0.3 eq)

  • Ethanol (anhydrous)

  • Deionized Water

  • Saturated Brine Solution

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2'-aminoacetophenone (1.0 eq) and 2,4-dimethoxybenzaldehyde (1.05 eq).

  • Solvent Addition: Add anhydrous ethanol (approx. 5-10 mL per gram of 2'-aminoacetophenone). Stir the mixture at room temperature to dissolve the solids.

  • Catalyst Addition: In a separate container, dissolve potassium hydroxide (0.3 eq) in a small amount of ethanol. Add the KOH solution to the reaction mixture.

  • Reaction: Heat the mixture to a gentle reflux (approx. 78-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2'-aminoacetophenone is consumed (typically 4-8 hours).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Reduce the solvent volume by approximately half using a rotary evaporator.

    • Slowly add deionized water to the concentrated mixture with stirring. The product should precipitate as a solid.

    • Continue stirring in an ice bath for 30-60 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold water, and then a small amount of cold ethanol.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

    • Dissolve the crude product in a minimum amount of hot ethanol. If the solution is colored, it can be treated with activated charcoal.

    • Filter the hot solution to remove any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration and dry under vacuum.

Data Presentation

While specific yield data for the scale-up of 2-(2,4-Dimethoxyphenyl)quinoline is proprietary and varies between processes, the following table provides representative yields for the Friedländer synthesis of 2-arylquinolines using different catalytic systems, illustrating the importance of catalyst choice.

Table 1: Comparison of Catalytic Systems in a Representative Friedländer Synthesis (Data adapted from studies on the synthesis of various substituted quinolines)[12][13][14]

Catalyst SystemSolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)
KOH (30 mol%)EthanolReflux4 - 885 - 95
p-TsOH (10 mol%)TolueneReflux6 - 1270 - 85
Iodine (10 mol%)Solvent-free1001 - 280 - 90
Zeolite H-BEASolvent-free1202 - 475 - 88
No CatalystWater703 - 690 - 97[7]

Note: Yields are highly substrate-dependent. This table serves as a general guide for catalyst selection and optimization.

Visualizations

Reaction Mechanism Workflow

The following diagram illustrates the base-catalyzed Friedländer synthesis pathway.

Friedlander_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product R1 2'-Aminoacetophenone S1 Enolate Formation (+ KOH) R1->S1 Deprotonation R2 2,4-Dimethoxybenzaldehyde S2 Aldol Addition R2->S2 S1->S2 S3 Dehydration S2->S3 Elimination of H2O S4 Schiff Base Formation (Cyclization) S3->S4 Intramolecular S5 Final Dehydration (Aromatization) S4->S5 Elimination of H2O P 2-(2,4-Dimethoxyphenyl)quinoline S5->P

Caption: Base-catalyzed Friedländer synthesis workflow.

Scale-Up Troubleshooting Logic

This diagram provides a decision-making framework for addressing common scale-up challenges.

Troubleshooting_Workflow Start Low Yield or Purity on Scale-Up Check_Temp Is Temperature Uniformly Controlled? Start->Check_Temp Check_Addition Is Reagent Addition Rate Controlled? Check_Temp->Check_Addition Yes Sol_Temp Implement Jacketed Reactor & Temperature Probes Check_Temp->Sol_Temp No Check_Purity Are Starting Materials Pure? Check_Addition->Check_Purity Yes Sol_Addition Use Dosing Pump for Slow, Controlled Addition Check_Addition->Sol_Addition No Check_Cryst Is Crystallization Controlled? Check_Purity->Check_Cryst Yes Sol_Purity Re-purify or Source Higher Grade Materials Check_Purity->Sol_Purity No Sol_Cryst Optimize Cooling Profile, Use Seed Crystals Check_Cryst->Sol_Cryst No Sol_Filter Review Filtration & Drying Process Check_Cryst->Sol_Filter Yes

Caption: Troubleshooting decision tree for synthesis scale-up.

References

  • Micropore Technologies. (n.d.). Active Pharmaceutical Ingredient (API) Crystallisation. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (n.d.). Comparison of efficiency of various catalysts in the Fried-lander annulation of quinoline synthesis. Retrieved March 10, 2026, from [Link]

  • MDPI. (2023). Transferring Crystallization Conditions from Small to Larger Scale for Achieving Targeted Crystal Morphologies of an Active Pharmaceutical Ingredient. Available at: [Link]

  • Reddit. (2021). Struggling with large scale recrystallization. r/Chempros. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • Ulrich, J. (Ed.). (2011). Crystallization of Organic Compounds. John Wiley & Sons.
  • TÜBİTAK Academic Journals. (2021). Advances in polymer based Friedlander quinoline synthesis. Available at: [Link]

  • National Institutes of Health. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. PMC. Available at: [Link]

  • Organic Chemistry Portal. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Available at: [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved March 10, 2026, from [Link]

  • MDPI. (2023). Friedländer-Type Reaction of 4-Cholesten-3-one with 2′-Aminoacetophenone: Angular versus Linear Quinoline-Fused Steroids. Available at: [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved March 10, 2026, from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2012). Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition.
  • RSC Publishing. (n.d.). Organic & Biomolecular Chemistry. Retrieved March 10, 2026, from [Link]

Sources

Optimization

Technical Support Center: Enhancing the Solubility of 2-(2,4-Dimethoxyphenyl)quinoline for Biological Assays

Introduction Researchers working with novel compounds like 2-(2,4-Dimethoxyphenyl)quinoline often face the critical challenge of poor aqueous solubility. This property can significantly hinder the progress of biological...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Researchers working with novel compounds like 2-(2,4-Dimethoxyphenyl)quinoline often face the critical challenge of poor aqueous solubility. This property can significantly hinder the progress of biological assays, leading to issues such as compound precipitation, inaccurate concentration measurements, and unreliable experimental results. As a diaryl-substituted quinoline, this compound is likely to be hydrophobic, making its dissolution in aqueous cell culture media and buffers a non-trivial task[1][2].

This technical guide provides a comprehensive, question-and-answer-based approach to systematically troubleshoot and enhance the solubility of 2-(2,4-Dimethoxyphenyl)quinoline. The strategies outlined below are grounded in established principles of medicinal chemistry and formulation science, aiming to provide practical and actionable solutions for researchers in drug discovery and development.

Frequently Asked Questions (FAQs)

Q1: My 2-(2,4-Dimethoxyphenyl)quinoline, dissolved in DMSO, precipitates immediately upon addition to my aqueous cell culture medium. What is happening and how can I prevent it?

A1: This is a classic case of "solvent shock" or "fall-out"[3]. Your compound is likely highly soluble in 100% Dimethyl Sulfoxide (DMSO) but has very low solubility in the aqueous environment of your cell culture medium. When the DMSO stock is diluted into the medium, the DMSO concentration drops dramatically, and the medium can no longer keep the compound in solution, causing it to precipitate[3].

Immediate Troubleshooting Steps:

  • Reduce the Final DMSO Concentration: The final concentration of DMSO in your assay should ideally be ≤ 0.5%, and absolutely no higher than 1%[3][4]. High concentrations of DMSO can be toxic to cells and can interfere with the assay readout[4][5][6].

  • Modify the Dilution Procedure: Instead of adding the DMSO stock directly to the full volume of medium, perform a serial dilution. First, dilute the stock into a smaller volume of medium, vortexing or mixing vigorously, and then add this intermediate dilution to the final volume. This gradual reduction in solvent concentration can sometimes prevent precipitation.

  • Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C. While not always effective, some compounds have slightly better solubility at higher temperatures[3].

Q2: I'm concerned about the effects of DMSO on my cells. Are there any alternatives for solubilizing 2-(2,4-Dimethoxyphenyl)quinoline?

A2: Yes, several alternatives to DMSO can be explored. The choice of solvent or solubilizing agent will depend on the specific requirements of your assay and the cell type you are using.

Common Alternatives to DMSO:

Alternative Mechanism of Action Considerations
Ethanol A polar protic solvent that can be used for some compounds.Can be more cytotoxic than DMSO for certain cell lines. The final concentration should be kept very low (typically <0.1%).
Polyethylene Glycol (PEG 400) A non-ionic polymer that can increase solubility through co-solvency.Generally considered less toxic than DMSO. Can be used in combination with other solvents.
Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) These are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, effectively encapsulating the drug and increasing its aqueous solubility[7][8][9][][11].Generally have low toxicity. The choice of cyclodextrin and the molar ratio of drug to cyclodextrin needs to be optimized[7][12].
Surfactants (e.g., Tween® 80, Cremophor® EL) Form micelles that can encapsulate hydrophobic compounds.Can have their own biological effects and may interfere with certain assays. Use with caution and include appropriate vehicle controls.
Q3: How does pH affect the solubility of my quinoline derivative?

A3: The pH of your solution can have a significant impact on the solubility of 2-(2,4-Dimethoxyphenyl)quinoline. Quinoline itself is a weak base, and its derivatives often retain this characteristic[13][14][15][16][17].

  • In acidic conditions (lower pH): The nitrogen atom in the quinoline ring can become protonated, forming a more water-soluble cationic salt[13][14][15].

  • In neutral or basic conditions (higher pH): The compound will likely exist in its less soluble, neutral free-base form[15].

For many biological assays conducted at physiological pH (~7.4), the compound will be in its less soluble form. If your assay can tolerate a lower pH, you may be able to increase the solubility by acidifying the buffer. However, this is often not feasible for cell-based assays.

Troubleshooting Guides & Experimental Protocols

Guide 1: Systematic Approach to Solubility Enhancement

This workflow provides a step-by-step process for identifying an appropriate solubilization strategy for 2-(2,4-Dimethoxyphenyl)quinoline.

Caption: Decision workflow for selecting a solubilization strategy.

Protocol 1: Preparation of a Drug-Cyclodextrin Inclusion Complex

This protocol describes a common method for preparing a complex of 2-(2,4-Dimethoxyphenyl)quinoline with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to enhance its aqueous solubility.

Materials:

  • 2-(2,4-Dimethoxyphenyl)quinoline

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Deionized water

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Determine the Molar Ratio: Start with a 1:1 molar ratio of the compound to HP-β-CD. You may need to optimize this ratio (e.g., 1:2, 1:5).

  • Prepare the HP-β-CD Solution: Weigh the required amount of HP-β-CD and dissolve it in deionized water to create a concentrated stock solution (e.g., 40% w/v). Gentle warming (to ~40-50°C) and stirring can aid dissolution.

  • Add the Compound: While stirring the HP-β-CD solution, slowly add the powdered 2-(2,4-Dimethoxyphenyl)quinoline.

  • Complexation: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution should become clearer over time.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Determine Concentration: The concentration of the solubilized compound in the final solution should be determined analytically (e.g., by UV-Vis spectroscopy or HPLC).

  • Storage: Store the complex solution at 4°C, protected from light.

Self-Validation:

  • Visually inspect the solution after filtration for any signs of precipitation.

  • Always run a vehicle control in your biological assays containing the same concentration of HP-β-CD as your test samples.

G compound Hydrophobic Compound complex Inclusion Complex (Soluble in Water) compound->complex Encapsulation cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->complex water Aqueous Environment complex->water Dissolves

Caption: Mechanism of cyclodextrin-mediated solubilization.

In-Depth Troubleshooting

Problem Potential Cause Recommended Action Causality
Compound precipitates over time in the incubator. Temperature-dependent solubility or interaction with media components. 1. Prepare fresh dilutions immediately before use. 2. Reduce the final concentration of the compound. 3. Evaluate if media components like serum proteins are causing precipitation[18].Changes in temperature can decrease solubility. Some compounds can bind to proteins in the serum, leading to aggregation and precipitation[3].
Inconsistent results between experiments. Incomplete dissolution of the stock solution or degradation of the compound. 1. Always vortex the stock solution before making dilutions. 2. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles[3]. 3. Check the stability of the compound in your chosen solvent and storage conditions.If the stock solution is not homogeneous, the concentration of your working solutions will vary. Repeated freeze-thaw cycles can cause the compound to fall out of solution in the stock vial[3].
High background or off-target effects in the assay. The solubilizing agent (vehicle) is biologically active. 1. Run a vehicle control at the highest concentration used for the compound. 2. If the vehicle shows activity, try reducing its concentration or switching to a more inert solubilizer (e.g., cyclodextrins).Solvents like DMSO and surfactants can have their own effects on cells, which can confound the interpretation of your results[5][6][19].

References

  • Carvajal, M., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.
  • WuXi AppTec. (2024).
  • Mishra, D. S. (1990). Solubility of quinoline in aqueous systems: Effect of pH and ionic strength. ProQuest.
  • Jain, A., et al. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research.
  • BenchChem. (2025). Overcoming poor solubility of quinoline derivatives in reactions. BenchChem Technical Support.
  • BenchChem Technical Support Team. (2025).
  • Kumar, A., et al. (2021). Cyclodextrin Based Nanoparticles For Improved Solubility and Drug Delivery. Journal of Mountain Research.
  • Carvajal, M., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Carvajal, M., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
  • Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery.
  • Popa, M. I., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Kumar, L., & Kumar, A. (2015).
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Friesen, D. T., et al. (2008). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different... PMC.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC.
  • Challa, R., et al. (2018).
  • Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics.
  • Vimalson, D. C. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics.
  • Henriksen, K. F., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC.
  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell.
  • Singh, J., et al. (2025). Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. IJCRT.org.
  • Patel, M. M., et al. (2024).
  • Henriksen, K. F., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays.
  • Sigma-Aldrich.
  • Deshmukh, A. S., et al. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Journal of Pharmaceutical Sciences and Research.
  • Soares, B. F. A., & Benitez, L. B. (2019). Standardization of the Safety Level of the Use of DMSO in Viability Assays in Bacterial Cells. Sciforum.
  • Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro.
  • Pop, F., et al. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. ProQuest.
  • Biotage. (2023).
  • Anevska, K., et al. (2022).
  • Cell Culture Dish. (2014). Troubleshooting Cell Culture Media for Bioprocessing. Cell Culture Dish.
  • Unknown. Preparation and Properties of Quinoline. Unknown Source.
  • Reddy, C. R., et al. (2021). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry.
  • Wikipedia. Quinoline. Wikipedia.
  • El-Sayed, M. A., et al. (2023). Synthesis of 2,4-diphenyl quinolines.

Sources

Troubleshooting

Technical Support Center: Recrystallization of High-Purity 2-(2,4-Dimethoxyphenyl)quinoline

Audience: Researchers, Scientists, and Drug Development Professionals Compound Focus: 2-(2,4-Dimethoxyphenyl)quinoline (CAS: 52497-00-4) Overview & Mechanistic Rationale 2-(2,4-Dimethoxyphenyl)quinoline is a structurally...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Compound Focus: 2-(2,4-Dimethoxyphenyl)quinoline (CAS: 52497-00-4)

Overview & Mechanistic Rationale

2-(2,4-Dimethoxyphenyl)quinoline is a structurally complex quinoline derivative characterized by a hydrophobic quinoline core paired with a moderately polar, electron-rich 2,4-dimethoxyphenyl moiety[1]. Achieving high purity (>99%) is critical for downstream pharmacological testing or transition-metal catalyzed asymmetric hydrogenations[1].

Because of the dual nature of its functional groups, the compound exhibits differential solubility. The quinoline nitrogen provides a weak basic site (pKa ~4.9)[2], while the methoxy groups act as hydrogen-bond acceptors. Consequently, selecting a solvent system that perfectly balances high-temperature solubility with low-temperature precipitation is the cornerstone of a successful recrystallization[3].

Solvent Selection Matrix

Selecting the right solvent dictates the thermodynamic pathway of crystal nucleation. Below is a quantitative and qualitative summary of optimal solvent systems for this specific derivative.

Solvent SystemRatio (v/v)Polarity IndexSuitabilityMechanistic Rationale
Ethanol (Absolute) 100%5.2Primary ChoiceExcellent temperature-dependent solubility gradient. Dissolves the compound well near boiling (78°C) but poorly at 0°C[3].
n-Hexane / Ethyl Acetate 3:1 to 5:1~1.5 - 2.5Excellent for Impure BatchesEthyl acetate solvates the dimethoxyphenyl ring; n-hexane acts as a miscible anti-solvent to force nucleation of the less polar quinoline core[3].
Acetone / Methanol 1:15.1AlternativeUseful for highly impure crude mixtures where co-crystallization of polar impurities is a risk[2].
Water / Ethanol Variable>5.2Not RecommendedQuinoline derivatives are only slightly soluble in cold water[3], leading to rapid, amorphous precipitation (crashing out) rather than ordered crystallization.

Recrystallization Workflow

RecrystallizationWorkflow Start Crude 2-(2,4-Dimethoxyphenyl)quinoline Solvent Select Solvent System (e.g., EtOH or Hexane/EtOAc) Start->Solvent Dissolve Dissolve at Boiling Point (Minimal Volume) Solvent->Dissolve Filter Hot Filtration (Remove Insoluble Impurities) Dissolve->Filter Cool Slow Cooling to Room Temp (Thermodynamic Control) Filter->Cool Check Crystals Formed? Cool->Check Oiling Oiling Out? Check->Oiling No Collect Vacuum Filtration & Cold Wash Check->Collect Yes Seed Seed Crystal / Scratch Flask (Induce Nucleation) Oiling->Seed No Reheat Reheat & Add Hot Solvent (Decrease Saturation) Oiling->Reheat Yes Seed->Check Wait 24h Reheat->Cool

Decision tree for the recrystallization and troubleshooting of 2-(2,4-Dimethoxyphenyl)quinoline.

Step-by-Step Methodologies

Protocol A: Single-Solvent Thermal Recrystallization (Ethanol)

Best for: Crude material with >85% initial purity.

  • Preparation: Weigh the crude 2-(2,4-dimethoxyphenyl)quinoline and transfer it to an appropriately sized Erlenmeyer flask.

  • Heating: Add a magnetic stir bar and a minimal amount of absolute ethanol. Heat the suspension to a gentle boil (approx. 78°C) using a hot plate.

  • Saturation Adjustment: Dropwise, add additional hot ethanol until the solid is completely dissolved. Causality: Using the absolute minimum volume of hot solvent ensures the solution is supersaturated upon cooling, maximizing yield[3].

  • Hot Filtration (Optional): If insoluble particulates remain, perform a rapid hot gravity filtration using a fluted filter paper and a pre-warmed funnel to prevent premature crystallization.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2-3 hours. Causality: Slow cooling favors thermodynamic control, allowing highly ordered, pure crystal lattices to form while excluding impurities[4].

  • Ice Bath Maturation: Once at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes to depress solubility further and maximize crystal yield[4].

  • Isolation: Collect the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with a minimal volume of ice-cold ethanol to remove residual mother liquor without redissolving the product.

Protocol B: Anti-Solvent Crystallization (Ethyl Acetate / n-Hexane)

Best for: Heat-sensitive batches or when thermal recrystallization fails.

  • Dissolution: Dissolve the crude compound in a minimal volume of ethyl acetate (the "good" solvent) at room temperature[4].

  • Anti-Solvent Addition: While stirring vigorously, slowly add n-hexane (the "anti-solvent") dropwise[4].

  • Nucleation Point: Stop the addition the moment the solution becomes slightly cloudy (the cloud point). This indicates the onset of supersaturation[4].

  • Aging: Allow the mixture to stand undisturbed. The anti-solvent lowers the overall dielectric constant of the medium, forcing the hydrophobic quinoline derivative out of solution.

  • Isolation: Filter and wash with cold n-hexane.

Troubleshooting & FAQs

Q1: My compound is "oiling out" (forming a separate liquid phase) instead of crystallizing. How do I fix this? A1: Oiling out occurs when the compound precipitates from the solution at a temperature above its melting point[3]. This is often caused by a supersaturated solution cooling too rapidly or high levels of impurities depressing the melting point[3]. Resolution: Re-heat the mixture until the oil completely redissolves. Add 5-10% more hot solvent to decrease the saturation level, then allow the flask to cool much more slowly (e.g., by insulating the flask in a water bath as it cools)[3]. If oiling persists, switch to a biphasic solvent system like n-hexane/ethyl acetate.

Q2: The solution has cooled to 0°C, but no crystals have formed. What went wrong? A2: The solution is likely not supersaturated, meaning too much solvent was used, or the activation energy for nucleation is too high[3]. Resolution: First, try to induce crystallization by vigorously scratching the inside of the glass flask with a glass stirring rod; the micro-abrasions create high-energy nucleation sites[3]. Alternatively, introduce a microscopic "seed crystal" of pure 2-(2,4-dimethoxyphenyl)quinoline[3]. If both fail, boil off 20-30% of the solvent to concentrate the solution and repeat the cooling process.

Q3: Can I use water as an anti-solvent since the compound is hydrophobic? A3: It is highly discouraged. While quinoline is slightly soluble in cold water[5], the 2-(2,4-dimethoxyphenyl) derivative is extremely hydrophobic. Adding water will cause an immediate, uncontrolled precipitation (crashing out) rather than crystallization. This traps impurities within the amorphous solid matrix, defeating the purpose of purification.

Q4: My recovered crystals are yellow/brown instead of off-white. Is the product degraded? A4: Aged quinoline samples, especially when exposed to light and air, can oxidize and turn yellow or brown[5]. If the color persists after recrystallization, the impurity is likely co-crystallizing. Resolution: Add activated charcoal (Norit) to the hot ethanol solution during step 3 of Protocol A. Boil for 5 minutes, then perform a hot filtration through a pad of Celite to remove the charcoal along with the adsorbed colored impurities.

References

  • IntechOpen. Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity. Retrieved from [Link]

  • Molaid. 2-(2,4-dimethoxyphenyl)quinoline - CAS 52497-00-4. Retrieved from [Link]

  • Wikipedia. Quinoline. Retrieved from [Link]

Sources

Optimization

Advanced Technical Support Center: Optimizing Quinoline Synthesis Conversion

Welcome to the Technical Support Center for heterocyclic chemistry. As a Senior Application Scientist, I frequently encounter researchers struggling with stubbornly low conversion rates and poor yields in quinoline synth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic chemistry. As a Senior Application Scientist, I frequently encounter researchers struggling with stubbornly low conversion rates and poor yields in quinoline synthesis. Whether you are building libraries for drug discovery or scaling up a process, the thermodynamic and kinetic challenges of constructing the quinoline core are notorious.

This guide bypasses generic advice. Instead, it dives straight into the mechanistic causality of reaction failures, providing self-validating, field-proven troubleshooting protocols to rescue your yields.

Diagnostic Workflow

Before altering your reaction parameters, use the diagnostic logic tree below to isolate the specific kinetic or thermodynamic bottleneck in your chosen protocol.

Diagnostic Start Identify Low Yield Quinoline Synthesis Q1 Which Protocol? Start->Q1 Skraup Skraup / Doebner-Miller Q1->Skraup Friedlander Friedländer Annulation Q1->Friedlander Tar Tar Formation / Exotherm? Skraup->Tar Incomplete Incomplete Conversion? Friedlander->Incomplete Sol1 Add FeSO4 Moderator Optimize Oxidant Tar->Sol1 Sol2 Switch to Solvent-Free Solid-Supported Catalyst Incomplete->Sol2

Fig 1. Diagnostic workflow for troubleshooting low conversion in quinoline synthesis.

Troubleshooting the Skraup Synthesis

Q: My Skraup reaction is violently exothermic, and I end up with a black, tarry mess instead of my target quinoline. Why is this happening, and how do I fix it?

A: The Causality of Tar Formation The Skraup synthesis relies on the in situ dehydration of glycerol by concentrated sulfuric acid to generate acrolein, an extremely reactive α,β -unsaturated aldehyde[1]. The subsequent Michael addition of aniline to acrolein, followed by cyclization, is highly exothermic. If the temperature exceeds the kinetic control threshold, acrolein undergoes rapid, uncontrolled radical polymerization rather than the desired cyclization, resulting in the characteristic black tar[2]. Furthermore, the traditional use of nitrobenzene as an oxidant exacerbates this violent exotherm[2].

The Solution: Moderation and Self-Validating Control To suppress polymerization, we must throttle the oxidation step and control the exotherm. The addition of a moderator, specifically ferrous sulfate ( FeSO4​ ), acts as a radical scavenger and dampens the violent oxidation kinetics[2]. Modern green chemistry approaches also utilize pressure Q-tubes with glycerol acting as both a solvent and reactant, significantly improving thermodynamic control[3].

Step-by-Step Methodology: Modified Skraup Protocol with FeSO4​ Moderator

Self-Validating System: This protocol includes specific thermal checkpoints. If the temperature spikes beyond the defined parameters, the reaction is failing its internal validation, indicating the moderator concentration is insufficient for your specific aniline derivative.

  • Preparation: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser, internal thermocouple, and dropping funnel, combine 0.1 mol of your substituted aniline, 0.3 mol of anhydrous glycerol, and 0.05 mol of FeSO4​⋅7H2​O .

  • Acid Addition (Checkpoint 1): Cool the flask in an ice bath. Slowly add 0.3 mol of concentrated H2​SO4​ dropwise.

    • Validation: The internal temperature must not exceed 40°C during addition. If it does, pause and increase cooling to prevent premature acrolein polymerization.

  • Oxidant Addition: Add 0.06 mol of nitrobenzene. (Note: Arsenic acid can be substituted for a milder reaction profile, though it introduces toxicity concerns)[2].

  • Controlled Heating (Checkpoint 2): Gradually heat the mixture to 130°C over 45 minutes.

    • Validation: Observe the reflux. It should be steady, not violent. If a sudden exotherm occurs (temperature spikes >150°C), remove the heat source immediately; the FeSO4​ is actively quenching the runaway.

  • Completion: Maintain at 130°C for 3 hours. Cool to room temperature, basify with 10M NaOH to pH 10, and steam distill to isolate the quinoline core.

Mechanism Glycerol Glycerol + H2SO4 Acrolein Acrolein Intermediate Glycerol->Acrolein Dehydration Dihydro 1,2-Dihydroquinoline Acrolein->Dihydro + Aniline Michael Addition Tar Polymerization (Tar/Waste) Acrolein->Tar Exothermic Runaway Quinoline Quinoline (Target) Dihydro->Quinoline Oxidation (PhNO2)

Fig 2. Skraup synthesis mechanistic pathway highlighting the exothermic tar formation bottleneck.

Troubleshooting the Friedländer Annulation

Q: I am using the Friedländer synthesis, but my conversion stalls at 40%, and I see significant degradation of my 2-aminoaryl ketone starting material. How can I drive this to completion?

A: The Causality of Catalyst Deactivation and Substrate Degradation The Friedländer hetero-annulation requires the condensation of a 2-aminoaryl ketone with an α -methylene carbonyl compound. Traditional homogeneous catalysts (strong aqueous acids or bases) often lead to the self-condensation of the carbonyl partner or the hydrolytic degradation of the 2-aminoaryl ketone. Furthermore, water generated during the dual dehydration steps can poison Lewis acid catalysts, shifting the equilibrium backward and stalling conversion.

The Solution: Solvent-Free, Solid-Supported Catalysis By shifting to a solvent-free system using a solid-supported catalyst like P2​O5​/SiO2​ , you eliminate the hydrolytic degradation pathways and create a highly concentrated reaction microenvironment that drives the equilibrium forward. The silica support acts as a desiccant, sequestering the water byproduct and preventing the reverse reaction.

Step-by-Step Methodology: Solvent-Free Friedländer Protocol

Self-Validating System: The physical state of the reaction mixture serves as an internal indicator of reaction progress.

  • Catalyst Preparation: Vigorously grind 1.4 g of SiO2​ and 0.6 g of P2​O5​ in a mortar to generate the P2​O5​/SiO2​ catalytic system (30% w/w) as a fine white powder.

  • Mixing: In a 25 mL glass vial, combine 2.0 mmol of the 2-aminoaryl ketone, 3.0 mmol of the carbonyl compound (e.g., dimedone), and 0.4 g of the P2​O5​/SiO2​ catalyst.

  • Thermal Activation (Checkpoint 1): Heat the mixture to 80°C under solvent-free conditions.

    • Validation: The mixture will transition from a heterogeneous powder to a localized melt as the condensation releases water and the products form.

  • Monitoring: Stir the melt for 30–60 minutes. Monitor via TLC (Hexane:EtOAc 3:1). The complete disappearance of the highly fluorescent 2-aminoaryl ketone spot validates the endpoint.

  • Isolation: Cool to room temperature, extract the organic product with hot ethanol, filter off the insoluble silica catalyst (which can be regenerated), and concentrate the filtrate to yield the poly-substituted quinoline.

Advanced Alternative: Visible-Light-Mediated Synthesis

Q: My target requires a 4-trifluoromethylquinoline core, but classical methods fail due to the electron-withdrawing nature of the CF3​ group. What is the alternative?

A: The Causality of Electronic Deactivation Strong electron-withdrawing groups (EWGs) like CF3​ deactivate the aromatic ring toward the electrophilic cyclization steps required in classical methods.

The Solution: Bypass ionic pathways entirely using radical chemistry. A metal-free, visible-light-mediated radical azidation of cyclopropenes using an azidobenziodazolone (ABZ) reagent can construct multisubstituted quinolines, including 4-trifluoromethylquinolines, in moderate to good yields (34–81%)[4].

Quantitative Yield Comparison

To guide your protocol selection, the following table summarizes the expected conversion rates and operational parameters based on the optimized methodologies discussed.

Synthesis MethodCatalyst / ModeratorConditionsKey AdvantageTypical Yield (%)
Classical Skraup H2​SO4​ / Nitrobenzene130°C, SolventBaseline method45 - 55%
Modified Skraup H2​SO4​ / FeSO4​ 130°C, ControlledSuppresses tar formation84 - 91%
Homogeneous Friedländer Aqueous Acid/BaseReflux, SolventSimple reagents40 - 60%
Solid-Supported Friedländer P2​O5​/SiO2​ 80°C, Solvent-FreePrevents hydrolysis, fast85 - 93%
Radical Azidation Visible Light / ABZRoom Temp, LEDsTolerates strong EWGs ( CF3​ )34 - 81%

Data synthesized from BenchChem[1], SID.ir, and ACS Publications[4].

References
  • Skraup reaction Source: Wikipedia URL:[Link]

  • Synthesis of Poly-Substituted Quinolines via Friedländer Hetero-Annulation Reaction Using Silica-Supported P2O5 Source: SID.ir URL:[Link]

  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines Source: NIH PMC URL:[Link]

  • Synthesis of Quinolines via the Metal-free Visible-Light-Mediated Radical Azidation of Cyclopropenes Source: ACS Publications (Organic Letters) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of 2-(2,4-Dimethoxyphenyl)quinoline via Single-Crystal X-ray Crystallography

In the landscape of medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are u...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are understood and new therapeutic agents are designed. Quinolines and their derivatives represent a privileged scaffold, appearing in a wide array of pharmacologically active compounds.[1][2][3] This guide provides an in-depth, experience-driven protocol for the structural confirmation of 2-(2,4-Dimethoxyphenyl)quinoline, a molecule of significant interest, using single-crystal X-ray crystallography. We will not only detail the "how" but, more importantly, the "why" behind each step, comparing the experimental approach with alternative and complementary techniques.

The Imperative of Unambiguous Structural Confirmation

While techniques like NMR, mass spectrometry, and IR spectroscopy provide crucial information about a molecule's connectivity and functional groups, they often fall short of defining the precise spatial arrangement of atoms, especially in complex or novel structures. Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for unambiguous structure determination, providing detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.[4][5][6] This level of detail is indispensable for understanding crystal packing, polymorphism, and the specific interactions that can govern a drug's bioavailability and efficacy.

Section 1: Synthesis and Crystallization – The Foundation of a Successful Structure Determination

The journey to an X-ray crystal structure begins not in front of a diffractometer, but at the lab bench. The quality of the crystal is directly correlated to the quality of the diffraction data and, consequently, the accuracy of the final structure.[7]

Synthesis of 2-(2,4-Dimethoxyphenyl)quinoline

The synthesis of the title compound is reliably achieved through a Friedländer annulation reaction.[8][9] This classic acid- or base-catalyzed reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[8][9] For our target molecule, 2-amino-benzaldehyde is reacted with 1-(2,4-dimethoxyphenyl)ethan-1-one. While various catalysts can be employed, a mild and efficient approach utilizes indium(III) triflate under solvent-free conditions, which has been shown to favor the desired Friedländer product with high yields.

Experimental Protocol: Synthesis

  • Reactant Mixing: In a clean, dry round-bottom flask, combine 2-amino-benzaldehyde (1.0 mmol), 1-(2,4-dimethoxyphenyl)ethan-1-one (1.0 mmol), and In(OTf)₃ (5 mol%).

  • Reaction Conditions: Heat the mixture at 80°C under an inert atmosphere (e.g., nitrogen or argon) for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. Dissolve the crude product in dichloromethane and wash with saturated sodium bicarbonate solution followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 2-(2,4-Dimethoxyphenyl)quinoline.

The Art and Science of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step. The goal is to encourage slow, ordered growth.[7] Several techniques can be employed, and often, a degree of empirical optimization is required.

Common Crystallization Techniques for Quinoline Derivatives: [10]

  • Slow Evaporation: This is the simplest method, where the solvent is allowed to evaporate slowly from a near-saturated solution.

  • Vapor Diffusion: This technique involves the slow diffusion of a volatile "anti-solvent" into a solution of the compound, gradually reducing its solubility.

  • Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, leading to crystallization.

Optimized Protocol for 2-(2,4-Dimethoxyphenyl)quinoline:

A combination of slow evaporation and solvent layering often yields the best results for this class of compounds.

  • Solvent Selection: Dissolve the purified compound in a minimal amount of a "good" solvent, such as dichloromethane or chloroform.

  • Layering: Carefully layer a less dense, miscible "poor" solvent (an anti-solvent) like hexane or heptane on top of the solution.

  • Incubation: Seal the vial and leave it undisturbed in a vibration-free environment at a constant temperature. Crystals suitable for X-ray diffraction should form at the interface of the two solvents over several days to a week.

What to Look For in a Good Crystal:

Under a microscope, a suitable single crystal should be transparent with well-defined faces and no visible cracks or inclusions.[7] The optimal size for modern diffractometers is typically between 0.1 and 0.3 mm in each dimension.[6]

Section 2: The X-ray Diffraction Experiment – From Crystal to Data

Once a suitable crystal is obtained, the next phase is to collect the diffraction data. This process involves mounting the crystal and exposing it to a focused beam of X-rays.

The Workflow of Single-Crystal X-ray Diffraction

The overall process can be visualized as a linear progression from the initial synthesis to the final, validated crystal structure.

Caption: Workflow for X-ray Crystal Structure Determination.

Step-by-Step Experimental Protocol: Data Collection

  • Crystal Mounting: A selected crystal is carefully mounted on a cryoloop or a glass fiber using a small amount of cryoprotectant oil (e.g., Paratone-N).

  • Data Collection: The mounted crystal is placed on the goniometer head of the diffractometer.[4] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure. A modern diffractometer equipped with a CMOS or CCD detector and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) is used.[6] A series of diffraction images are collected as the crystal is rotated through various angles.

Section 3: Data Processing and Structure Refinement – Unveiling the Molecular Architecture

The raw diffraction images are a collection of spots of varying intensities. The next steps involve converting this information into a three-dimensional model of the molecule.

From Diffraction Spots to a Solvable Structure

The collected data is processed to determine the unit cell dimensions and the intensities of each reflection. The structure is then "solved" using direct methods or Patterson methods, which provide an initial electron density map. This initial model is then refined to best fit the experimental data.

Key Software in Crystallography:

  • SHELX Suite (SHELXT, SHELXL): A powerful and widely used set of programs for structure solution and refinement.[11][12][13] SHELXL refines the structural model against the experimental diffraction data.[11][12][13]

  • PLATON: A versatile tool for a wide range of crystallographic calculations, including structure validation and analysis.[14][15][16][17]

Refinement Protocol (Conceptual):

  • Initial Model: An initial structural model is obtained from the solution program.

  • Least-Squares Refinement: The positions and displacement parameters of the atoms are adjusted to minimize the difference between the observed and calculated structure factors using a least-squares algorithm.[12]

  • Difference Fourier Maps: A difference Fourier map is calculated to locate missing atoms (like hydrogen atoms) or to identify regions of disorder.[11]

  • Anisotropic Refinement: Non-hydrogen atoms are typically refined with anisotropic displacement parameters, which account for their vibrational motion in different directions.

  • Convergence: The refinement is considered complete when the shifts in the refined parameters are negligible and the R-factor (a measure of the agreement between the observed and calculated data) is minimized.

Section 4: Structural Analysis and Comparison – Insights from the Crystal Structure

With a refined crystal structure, a wealth of information can be extracted. For 2-(2,4-Dimethoxyphenyl)quinoline, we would expect to see specific structural features.

Expected vs. Observed Structural Parameters

A hypothetical crystal structure of 2-(2,4-Dimethoxyphenyl)quinoline would likely crystallize in a common space group for organic molecules, such as P2₁/c or P-1. The dihedral angle between the quinoline and dimethoxyphenyl rings is a key parameter, indicating the degree of conjugation and steric hindrance between the two moieties.

Table 1: Hypothetical vs. Comparative Crystallographic Data

ParameterHypothetical 2-(2,4-Dimethoxyphenyl)quinolineEthyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate[18]
Crystal SystemMonoclinic or TriclinicTriclinic
Space GroupP2₁/c or P-1P-1
a (Å)~8-128.3444 (3)
b (Å)~9-159.3508 (4)
c (Å)~12-2012.2723 (5)
α (°)90104.079 (2)
β (°)~95-10597.282 (2)
γ (°)9093.904 (2)
Dihedral Angle (quinoline/phenyl)~40-60°43.34 (1)°

Note: The hypothetical data is an educated estimation based on similar structures found in the Cambridge Structural Database (CSD). The comparative data is from a published structure of a related compound.[18][19][20]

Intermolecular Interactions and Crystal Packing

Beyond the intramolecular details, X-ray crystallography reveals how molecules pack in the solid state. This is crucial for understanding physical properties like melting point and solubility. For 2-(2,4-Dimethoxyphenyl)quinoline, we would anticipate C-H···π and π-π stacking interactions to play a significant role in the crystal packing.

Hirshfeld Surface Analysis: A Visual Tool for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method to visualize and quantify intermolecular contacts in a crystal.[21][22][23] It maps the distances from the surface to the nearest atom inside and outside the surface, highlighting regions of close contact.

Caption: Key Intermolecular Interactions in Crystal Packing.

A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For a molecule like ours, we would expect significant contributions from H···H, C···H, and O···H contacts.[1]

Conclusion: An Integrated Approach to Structural Science

The confirmation of the structure of 2-(2,4-Dimethoxyphenyl)quinoline using single-crystal X-ray crystallography provides an unparalleled level of detail and certainty. This guide has outlined a comprehensive workflow, from rational synthesis and meticulous crystallization to sophisticated data analysis. By understanding the principles behind each step and leveraging powerful analytical tools like Hirshfeld surface analysis, researchers can gain deep insights into the structural chemistry of quinoline derivatives. This knowledge is not merely academic; it is a critical component in the rational design of new molecules with tailored properties for applications in medicine and materials science.

References

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. SCIRP. [Link]

  • Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Publications. [Link]

  • User guide to crystal structure refinement with SHELXL. Reza Latifi. [Link]

  • A New Green Approach to the Friedländer Synthesis of Quinolines. Thieme Connect. [Link]

  • Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. PMC. [Link]

  • SHELXL-97. WinGX. [Link]

  • PLATON for MS-Windows. University of Glasgow. [Link]

  • Crystal structure refinement with SHELXL. IUCr Journals. [Link]

  • Friedländer synthesis. Wikipedia. [Link]

  • PLATON. Utrecht University. [Link]

  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. Royal Society of Chemistry. [Link]

  • Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. PubMed. [Link]

  • User guide to crystal structure refinement with SHELXL. Reza Latifi. [Link]

  • The PLATON Homepage. Utrecht University. [Link]

  • PLATON. University of Glasgow. [Link]

  • Crystal structure refinement with SHELXL. ResearchGate. [Link]

  • PLATON INTRO. MIT. [Link]

  • The Hirshfeld Surface. CrystalExplorer. [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide. PMC. [Link]

  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich. [Link]

  • High Pressure Single Crystal Diffraction at PX^2. PMC. [Link]

  • Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H). PMC. [Link]

  • Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

  • Crystal structure, Hirshfeld surface and crystal void analysis, inter... IUCr Journals. [Link]

  • X-ray single-crystal diffraction. FZU. [Link]

  • Application Note SC-XRD 505 Single Crystal Diffraction. ResearchGate. [Link]

  • Crystallographic, DFT, Lattice Energy and Hirshfeld Surface Analysis of Some CSD-Based 6-Chloropurines. SciVision Publishers. [Link]

  • Synthesis, crystal structures, and Hirshfeld analysis of three hexa-hydro-quinoline derivatives. PubMed. [Link]

  • Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. ResearchGate. [Link]

  • Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Publishing Group. [Link]

  • Synthesis of 2-Arylquinoline and 2-Aryl-4-quinolone Alkaloids via Diels–Alder Reaction of 1,2,3-Benzotriazine with Enamines. J-STAGE. [Link]

  • Crystal structure of ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate. PMC. [Link]

  • The Cambridge Structural Database. BiŌkeanós. [Link]

  • Cambridge Structural Database. Wikipedia. [Link]

  • Quinoline Heterocycles: Synthesis and Bioactivity. IntechOpen. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [Link]

  • CCDC 1479350: Experimental Crystal Structure Determination. Universitat Autònoma de Barcelona Research Portal. [Link]

  • Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. Royal Society of Chemistry. [Link]

  • X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. [Link]

  • Cambridge Structural Database (CSD). Physical Sciences Data-science Service (PSDS). [Link]

  • Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples. IUCr Journals. [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. CCDC. [Link]

Sources

Comparative

A Comparative Evaluation of the Safety Profile of 2-(2,4-Dimethoxyphenyl)quinoline Against Established Anticancer Drugs

For Researchers, Scientists, and Drug Development Professionals In the landscape of anticancer drug discovery, the quinoline scaffold has emerged as a privileged structure, with numerous derivatives demonstrating potent...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, the quinoline scaffold has emerged as a privileged structure, with numerous derivatives demonstrating potent anti-proliferative activities. Among these, 2-(2,4-Dimethoxyphenyl)quinoline is a compound of interest. This guide provides a comprehensive evaluation of its anticipated safety profile, benchmarked against well-established anticancer agents: doxorubicin, cisplatin, and paclitaxel. Due to the limited publicly available safety data for 2-(2,4-Dimethoxyphenyl)quinoline, this guide synthesizes information on structurally related 2-arylquinoline derivatives to project a putative toxicological profile, thereby offering a valuable resource for preclinical assessment and future research directions.

Introduction to the Contenders: A Mechanistic Overview

A drug's safety profile is intrinsically linked to its mechanism of action. Here, we provide a brief overview of the primary mechanisms of the comparator drugs and the anticipated mechanism of 2-(2,4-Dimethoxyphenyl)quinoline.

Doxorubicin , an anthracycline antibiotic, exerts its cytotoxic effects primarily through DNA intercalation and inhibition of topoisomerase II, leading to DNA strand breaks and apoptosis.[1] However, its clinical utility is hampered by cardiotoxicity, largely attributed to the generation of reactive oxygen species (ROS) and mitochondrial dysfunction in cardiomyocytes.[2]

Cisplatin , a platinum-based coordination complex, forms covalent adducts with DNA, inducing DNA damage and triggering apoptosis.[3] Its dose-limiting toxicities are nephrotoxicity and ototoxicity, stemming from its accumulation in renal tubular cells and inner ear hair cells, respectively, leading to oxidative stress and inflammation.[3]

Paclitaxel , a taxane, stabilizes microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[4] Its major adverse effect is peripheral neuropathy, which is thought to arise from the disruption of microtubule-dependent axonal transport in sensory neurons.[4]

2-(2,4-Dimethoxyphenyl)quinoline , as a member of the 2-arylquinoline class, is anticipated to exhibit anticancer activity through mechanisms such as the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[5] The safety profile of quinoline derivatives is varied and highly dependent on their substitution patterns.[6]

Comparative Safety Profile: A Data-Driven Analysis

This section provides a comparative analysis of the known or anticipated toxicities of 2-(2,4-Dimethoxyphenyl)quinoline and the established anticancer drugs.

In Vitro Cytotoxicity: A Measure of Potency and Selectivity
Compound/DrugCancer Cell LineIC50 (µM)Primary ToxicityReference
Doxorubicin MCF-7 (Breast)0.04 - 0.4Cardiotoxicity, Myelosuppression[7]
Cisplatin A549 (Lung)1.5 - 10Nephrotoxicity, Ototoxicity, Neurotoxicity[8]
Paclitaxel HeLa (Cervical)0.002 - 0.01Peripheral Neuropathy, Myelosuppression[4]
2-Arylquinoline Derivative (example) PC3 (Prostate)31.37(Predicted) Hepatotoxicity, Genotoxicity[6]
2-Arylquinoline Derivative (example) HeLa (Cervical)8.3(Predicted) Hepatotoxicity, Genotoxicity[6]

Note: IC50 values can vary significantly depending on the cell line and assay conditions. The data for 2-arylquinoline derivatives are examples from the literature to provide a general sense of potency.

Organ-Specific Toxicities: A Deeper Dive

The clinical utility of an anticancer agent is often limited by its toxicity to healthy tissues. The following is a comparison of the known organ-specific toxicities.

Toxicity TypeDoxorubicinCisplatinPaclitaxel2-(2,4-Dimethoxyphenyl)quinoline (Anticipated)
Cardiotoxicity High risk of cumulative, dose-dependent cardiotoxicity, potentially leading to congestive heart failure.[2]LowLowUnknown, but some quinoline derivatives have been associated with cardiotoxic effects.[6]
Nephrotoxicity LowHigh risk of acute and chronic nephrotoxicity.[3]LowPotential for nephrotoxicity, as the kidneys are a major route of excretion for many xenobiotics.
Neurotoxicity LowModerate risk of peripheral neuropathy, ototoxicity.[3]High risk of peripheral neuropathy.[4]Unknown, but some quinoline derivatives have shown neurotoxic or neuroprotective effects depending on the structure.
Myelosuppression HighModerateHighUnknown, but myelosuppression is a common side effect of many cytotoxic agents.
Hepatotoxicity LowLowModerate (transient elevations in liver enzymes)Potential for hepatotoxicity, as quinoline itself can be hepatotoxic.[6]
Genotoxicity/Mutagenicity YesYesClastogenicQuinoline is suspected of causing genetic defects and may cause cancer.[9][10] The genotoxicity of substituted quinolines varies.[11]
Signaling Pathways of Toxicity

Understanding the molecular pathways underlying drug toxicity is crucial for developing mitigation strategies.

Doxorubicin-Induced Cardiotoxicity

Doxorubicin's cardiotoxicity is a complex process involving multiple signaling pathways, primarily triggered by oxidative stress.

Doxorubicin_Cardiotoxicity Dox Doxorubicin Mito Mitochondria Dox->Mito Inhibits ETC DNA_Damage DNA Damage Dox->DNA_Damage Topoisomerase II inhibition ROS ROS Generation Mito->ROS ROS->DNA_Damage Apoptosis Cardiomyocyte Apoptosis ROS->Apoptosis p53 p53 Activation DNA_Damage->p53 p53->Apoptosis Cisplatin_Nephrotoxicity Cis Cisplatin Renal_Cell Renal Tubular Cell Cis->Renal_Cell Uptake via OCT2 DNA_Adducts DNA Adducts Renal_Cell->DNA_Adducts ER_Stress ER Stress Renal_Cell->ER_Stress Mito_Dys Mitochondrial Dysfunction Renal_Cell->Mito_Dys Apoptosis Apoptosis & Necrosis DNA_Adducts->Apoptosis ER_Stress->Apoptosis Inflammation Inflammation (TNF-α) Mito_Dys->Inflammation Inflammation->Apoptosis

Caption: Cisplatin-induced nephrotoxicity pathway.

Paclitaxel-Induced Peripheral Neuropathy

Paclitaxel's neurotoxicity is primarily linked to its effects on microtubule stability in neurons.

Paclitaxel_Neurotoxicity Pac Paclitaxel Microtubules Microtubule Hyper-stabilization Pac->Microtubules Axonal_Transport Impaired Axonal Transport Microtubules->Axonal_Transport Mito_Dys Mitochondrial Dysfunction Axonal_Transport->Mito_Dys Axon_Degen Axonal Degeneration Axonal_Transport->Axon_Degen Mito_Dys->Axon_Degen

Caption: Paclitaxel-induced neurotoxicity pathway.

Experimental Protocols for Safety Evaluation

Rigorous and standardized experimental protocols are essential for accurately assessing the safety profile of a novel compound. The following are key in vitro and in vivo assays.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Analysis Cell_Seeding 1. Seed cells in a 96-well plate Compound_Addition 2. Add varying concentrations of test compound Cell_Seeding->Compound_Addition Incubate 3. Incubate for 24-72 hours Compound_Addition->Incubate MTT_Addition 4. Add MTT reagent Incubate->MTT_Addition Formazan_Formation 5. Incubate for 2-4 hours (Formazan formation) MTT_Addition->Formazan_Formation Solubilization 6. Add solubilization solution Formazan_Formation->Solubilization Absorbance 7. Measure absorbance at 570 nm Solubilization->Absorbance IC50 8. Calculate IC50 value Absorbance->IC50

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of the test compound and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Detection: Annexin V-FITC Assay

The Annexin V-FITC assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) in the cell membrane.

Protocol:

  • Cell Treatment: Treat cells with the test compound at the desired concentration and for the appropriate time.

  • Cell Harvesting: Harvest both adherent and suspension cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

In Vivo Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

This method is used to estimate the LD50 (median lethal dose) and provides information on the acute toxic effects of a substance.

Protocol:

  • Animal Selection: Use a small number of animals (typically female rats or mice) in a sequential manner.

  • Dosing: Administer a single oral dose of the test substance to one animal. The starting dose is selected based on available information.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing:

    • If the animal survives, the next animal is given a higher dose.

    • If the animal dies, the next animal is given a lower dose.

  • LD50 Estimation: The LD50 is calculated using the maximum likelihood method based on the outcomes of the sequential dosing.

Conclusion and Future Directions

The comparative analysis presented in this guide highlights the potential of 2-(2,4-Dimethoxyphenyl)quinoline as an anticancer agent, while also underscoring the critical need for a thorough evaluation of its safety profile. Based on the data from related 2-arylquinoline derivatives, it is plausible that 2-(2,4-Dimethoxyphenyl)quinoline may exhibit a different toxicity profile compared to established drugs like doxorubicin, cisplatin, and paclitaxel. The primary concerns for quinoline derivatives often revolve around potential hepatotoxicity and genotoxicity. [6] Future research should prioritize a comprehensive preclinical safety assessment of 2-(2,4-Dimethoxyphenyl)quinoline, including:

  • In vitro cytotoxicity screening against a broad panel of cancer and non-cancerous cell lines to determine its therapeutic index.

  • Genotoxicity and mutagenicity studies (e.g., Ames test, micronucleus assay) to assess its potential to cause genetic damage. [11]* In vivo acute and repeated-dose toxicity studies in rodent models to identify target organs of toxicity and establish a no-observed-adverse-effect level (NOAEL).

  • Pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

By systematically addressing these critical safety parameters, the scientific community can make informed decisions regarding the further development of 2-(2,4-Dimethoxyphenyl)quinoline and other promising quinoline-based anticancer candidates.

References

  • Ghafourian, T., et al. (2021). Regulated cell death pathways in doxorubicin-induced cardiotoxicity. Cell Death & Disease, 12(4), 353. [Link]

  • ResearchGate. (2021). Schematic diagram of the mechanisms of DOX-induced cardiotoxicity. [Link]

  • ClinPGx. (n.d.). Doxorubicin Pathway (Cardiomyocyte Cell), Pharmacodynamics. [Link]

  • Al-Rafidain Journal of Medical Sciences. (2022). Doxorubicin-Induced Cardiotoxicity: Mechanisms and Management. [Link]

  • Huang, Q., et al. (2001). Assessment of Cisplatin-Induced Nephrotoxicity by Microarray Technology. Toxicological Sciences, 63(2), 196-207. [Link]

  • Pabla, N., & Dong, Z. (2008). An integrated view of cisplatin-induced nephrotoxicity and ototoxicity. Drug metabolism and toxicology, 4(1), 11. [Link]

  • Saleh, M. A., et al. (2021). Mechanisms of Cisplatin-Induced Acute Kidney Injury: Pathological Mechanisms, Pharmacological Interventions, and Genetic Mitigations. Cells, 10(4), 762. [Link]

  • ResearchGate. (2020). Mechanisms of paclitaxel-induced peripheral neuropathy. [Link]

  • ResearchGate. (2021). Graphical summary of paclitaxel-induced mechanisms of neurotoxicity. [Link]

  • ResearchGate. (2021). Schematic illustration of doxorubicin (DOX)‐induced cardiotoxicity. [Link]

  • Pabla, N., & Dong, Z. (2008). Cisplatin nephrotoxicity: Mechanisms and renoprotective strategies. Kidney international, 73(9), 994-1007. [Link]

  • Al-Kuraishy, H. M., et al. (2022). Doxorubicin-Induced Cardiotoxicity: Mechanisms and Management. Al-Rafidain Journal of Medical Sciences (ISSN: 2789-3219), 3, 13-24. [Link]

  • van der Meer, D., et al. (2023). Paclitaxel- and vincristine-induced neurotoxicity and drug transport in sensory neurons. Frontiers in Molecular Biosciences, 10, 1113009. [Link]

  • U.S. Environmental Protection Agency. (2003). Toxicological Review of Quinoline (CAS No. 91-22-5). [Link]

  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs–a review. RSC advances, 12(29), 18594-18614. [Link]

  • International Journal of Research in Engineering and Science (IJRES). (2021). A Review On Substitution Quinoline Derivatives and its Biological Activity. [Link]

  • Sisignano, M., et al. (2021). Neuro-immune interactions in paclitaxel-induced peripheral neuropathy. Neurobiology of pain, 10, 100067. [Link]

  • DC Fine Chemicals. (2024). Safety Data Sheet: Quinoline. [Link]

  • Gornstein, E., & Schwarz, T. L. (2014). Neurotoxic mechanisms of paclitaxel are local to the distal axon and independent of transport defects. Experimental neurology, 260, 25-35. [Link]

  • Dardonville, C., & Rivas, L. (2020). The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates. Molecules, 25(23), 5556. [Link]

  • Bentham Science. (2025). Novel 2-Acetanilide 2-Arylquinoline-4-carboxylates as Antileishmanial Agents: From Prediction to In Vitro Activity/Toxicity. [Link]

  • El-Gamal, M. I., et al. (2022). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. eScholarship. [Link]

  • Chemos GmbH&Co.KG. (2019). Safety Data Sheet: quinoline. [Link]

  • Zani, F., & Carmellino, M. L. (1994). Antimicrobial and genotoxic properties of quinoline derivatives. Bollettino chimico farmaceutico, 133(5), 328-338. [Link]

  • Google Patents. (2016). WO2016067112A1 - Substituted 2,4 diamino-quinoline as new anticancer agents.
  • El-Gamal, M. I., et al. (2022). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1251-1271. [Link]

  • ResearchGate. (2025). Synthesis and In Vitro Cytotoxicity of 2-Alkylaminosubstituted Quinoline Derivatives. [Link]

  • Google Patents. (2002). US6479499B1 - 2-phenyl-4-quinazolinone compounds, 2-phenyl-4-alkoxy-quinazoline compounds and their pharmaceutical compositions.
  • ResearchGate. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. [Link]

  • ResearchGate. (2020). Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. [Link]

  • MDPI. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. [Link]

  • ACS Publications. (2022). Identification of 3-Phenylquinoline Derivative PQ1 as an Antagonist of p53 Transcriptional Activity. [Link]

  • Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

  • Google Patents. (2018). WO2018007648A1 - 4-anilino-quinoline compounds as anti-cancer agents.
  • Google Patents. (2017). RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(2,4-Dimethoxyphenyl)quinoline

As a Senior Application Scientist, it is understood that the integrity of our research is matched only by the rigor of our safety practices. The proper management of chemical waste is not merely a regulatory hurdle; it i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that the integrity of our research is matched only by the rigor of our safety practices. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed, procedural framework for the safe handling and disposal of 2-(2,4-Dimethoxyphenyl)quinoline. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, the procedures outlined here are grounded in the well-documented hazards of the quinoline chemical family, ensuring a cautious and proactive approach to safety.

Hazard Profile and Core Safety Rationale

Quinoline and its derivatives are recognized for their potential toxicity and environmental persistence.[1][2] They are often classified as hazardous substances requiring meticulous disposal protocols.[1][3] The operational assumption must be that 2-(2,4-Dimethoxyphenyl)quinoline exhibits similar hazardous characteristics.

The primary causality behind these stringent disposal protocols is the compound's likely toxicological and ecotoxicological profile. Quinolines can be toxic if swallowed, harmful in contact with skin, cause serious eye and skin irritation, and are suspected of causing genetic defects or even cancer.[4][5] Furthermore, they are often classified as toxic to aquatic life with long-lasting effects, making their entry into wastewater systems via drain disposal unacceptable.[1][2][4][5]

Table 1: Anticipated Hazard Profile for 2-(2,4-Dimethoxyphenyl)quinoline

Hazard Category GHS Classification (Anticipated) Justification & Precautionary Statement
Acute Toxicity, Oral Category 3 or 4 Toxic or Harmful if swallowed (H301/H302). Do not eat, drink, or smoke when using this product.[4][5][6]
Skin Irritation Category 2 Causes skin irritation (H315). Avoid contact with skin.[4][6][7]
Eye Irritation Category 2 Causes serious eye irritation (H319). Avoid contact with eyes.[4][6][7]
Carcinogenicity/Mutagenicity Category 1B or 2 May cause cancer or is suspected of causing genetic defects (H350/H341).[4][5] Do not handle until all safety precautions have been read and understood.

| Aquatic Hazard | Chronic 2 | Toxic to aquatic life with long-lasting effects (H411).[1][4][5] Avoid release to the environment. |

Mandatory Personal Protective Equipment (PPE)

A self-validating safety protocol begins with robust personal protection. All handling and disposal procedures must be conducted within a well-ventilated area, preferably inside a certified chemical fume hood.[3]

Table 2: Required Personal Protective Equipment (PPE)

Equipment Specification Rationale
Gloves Chemical-resistant nitrile gloves (minimum).[2][3] To prevent skin contact and absorption. Nitrile offers good resistance against a range of chemicals, but always check specific glove manufacturer data if available.[8][9]
Eye Protection Safety goggles or a face shield.[3] To protect eyes from splashes of solutions or contact with solid particulates.
Lab Coat Standard laboratory coat. To protect skin and clothing from contamination.

| Respiratory | A respirator may be necessary if there is a risk of inhaling dust or aerosols.[3] | To prevent inhalation of the compound, especially when handling powders. |

Step-by-Step Disposal Protocol: Segregation and Collection

The foundational principle of chemical waste management is segregation at the point of generation.[10][11] Never mix incompatible waste streams. The following steps provide a systematic workflow for collecting waste containing 2-(2,4-Dimethoxyphenyl)quinoline.

3.1. Solid Waste Collection This stream includes the pure compound, contaminated weighing papers, gloves, bench liners, and other disposable labware.

  • Designate a Container: Use a clearly labeled, sealable hazardous waste container. The container must be compatible with the chemical waste.[10]

  • Transfer Waste: Carefully place all solid waste directly into the designated container.

  • Avoid Dust Generation: When transferring solid powder, perform the action slowly and carefully within a fume hood to minimize the generation of airborne dust.[3]

  • Seal Container: Keep the container sealed at all times except when adding waste.[10]

3.2. Liquid Waste Collection This stream includes solutions containing 2-(2,4-Dimethoxyphenyl)quinoline, reaction mixtures, and solvent rinsates.

  • Designate a Container: Use a separate, compatible, and clearly labeled hazardous liquid waste container. For organic solvent solutions, a container designed for flammable waste is appropriate.

  • No Drain Disposal: Under no circumstances should liquid waste containing this compound be poured down the drain. This is to prevent environmental contamination due to its aquatic toxicity.[1][2]

  • Collect Rinsate: The first rinse of any contaminated glassware with a suitable solvent (e.g., acetone, ethanol) must be collected as hazardous liquid waste as it will contain dissolved compound.[2][3]

  • Seal Container: Ensure the liquid waste container is tightly capped after each addition to prevent the release of vapors.[10]

3.3. Decontamination of Glassware

  • Initial Rinse: Perform an initial rinse with a small amount of an appropriate organic solvent (e.g., acetone). This rinsate is considered hazardous and must be collected in the designated liquid waste container.[3]

  • Subsequent Cleaning: After the initial hazardous rinse, glassware can typically be washed using standard laboratory procedures.

Waste Labeling, Storage, and Final Disposal

Proper labeling and storage are critical for regulatory compliance and ensuring safe handling by waste management personnel.

Labeling: Each hazardous waste container must be clearly labeled with:

  • The words "HAZARDOUS WASTE" .[10]

  • The full chemical name: "Waste 2-(2,4-Dimethoxyphenyl)quinoline" .

  • A list of all constituents in the container, including solvents, with approximate percentages.

  • The relevant hazard pictograms (e.g., Toxic, Environmental Hazard).

Temporary Storage:

  • Waste containers should be moved from the immediate work area to a designated Departmental Hazardous Waste Store as soon as is practicable.[11]

  • Store waste in a cool, dry, well-ventilated area away from incompatible materials.

  • Ensure containers are stored in secondary containment to control any potential leaks.

Final Disposal Workflow: The ultimate disposal of 2-(2,4-Dimethoxyphenyl)quinoline waste is a structured process that culminates in transfer to a specialized facility. The logical flow is depicted below.

G cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Collection & Containment cluster_2 Step 3: Temporary On-Site Storage cluster_3 Step 4: Final Disposal gen Generation of Solid or Liquid Waste segregate Segregate at Source: - Solid Waste - Liquid Waste - Sharps gen->segregate collect_solid Collect in Labeled Solid Waste Container segregate->collect_solid collect_liquid Collect in Labeled Liquid Waste Container segregate->collect_liquid storage Store Sealed Containers in Designated Hazardous Waste Accumulation Area collect_solid->storage collect_liquid->storage pickup Schedule Pickup with Licensed Hazardous Waste Contractor storage->pickup disposal Transport to Approved Facility (e.g., High-Temperature Incineration) pickup->disposal

Caption: Disposal workflow for 2-(2,4-Dimethoxyphenyl)quinoline waste.

The final disposal must be conducted through a licensed and approved hazardous waste disposal facility.[3] These facilities typically use high-temperature incineration or other advanced chemical treatments to neutralize the hazardous properties of the compound, thereby preventing environmental harm.[3][12]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, put on the full complement of required PPE as detailed in Table 2.

  • Contain Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.[2]

  • Collect Waste: Place all contaminated absorbent material, brooms, and other cleaning supplies into a labeled hazardous waste container.

  • Decontaminate Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials and rinsates as hazardous waste.[2]

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 2-(2,4-Dimethoxyphenyl)quinoline, upholding their commitment to both scientific advancement and environmental stewardship.

References

  • Benchchem. (n.d.). Technical Support Center: Managing Hazardous Waste from Quinoline Synthesis.
  • Benchchem. (n.d.). Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide.
  • DC Fine Chemicals. (2024). Safety Data Sheet - Quinoline.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 3,4-Dimethoxyphenethylamine.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline.
  • Cayman Chemical. (2025). Safety Data Sheet - Quinolinic Acid.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • Kerbl. (n.d.). Chemical resistant gloves.
  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: quinoline.
  • Benchchem. (n.d.). Proper Disposal of 2,4-Diphenylquinolin-6-ol: A Step-by-Step Guide for Laboratory Professionals.
  • Medicom. (n.d.). Chemical Resistance Reference Chart.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • University of Cambridge. (n.d.). Disposal of Chemical Waste - Safety Office.
  • Droppe. (2024). EN 374 and Chemical Resistance Ratings: A Complete Overview.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • U.S. Environmental Protection Agency. (2026). Management of Hazardous Waste Pharmaceuticals.

Sources

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